4-(Bromomethyl)-3-ethylpyridine
Description
Properties
Molecular Formula |
C8H10BrN |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
4-(bromomethyl)-3-ethylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-2-7-6-10-4-3-8(7)5-9/h3-4,6H,2,5H2,1H3 |
InChI Key |
SKIZYCRACSEQBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN=C1)CBr |
Origin of Product |
United States |
Foundational & Exploratory
4-(Bromomethyl)-3-ethylpyridine CAS number and safety data
This technical guide details the properties, synthesis, and handling of 4-(Bromomethyl)-3-ethylpyridine , a specialized heterocyclic intermediate used in medicinal chemistry.
Identity & Core Data
This compound is a pyridine derivative featuring a reactive alkyl bromide at the 4-position and an ethyl group at the 3-position. It functions primarily as an electrophile in nucleophilic substitution reactions, allowing the introduction of the 3-ethylpyridin-4-yl-methyl moiety into pharmacophores.
| Property | Data / Specification |
| Chemical Name | This compound |
| Common Precursor | 3-Ethyl-4-methylpyridine ( |
| Precursor CAS | 529-21-5 (Starting Material) |
| Target CAS | Not widely indexed; Custom Synthesis Intermediate |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| Appearance | Yellow to brown oil or low-melting solid (hydrobromide salt is a solid) |
| Solubility | Soluble in DCM, Chloroform, THF, Ethyl Acetate |
| Stability | Unstable. Hydrolyzes in moist air; light-sensitive.[1][2] |
Part 1: Safety & Handling (Lachrymator Protocol)
CRITICAL WARNING: This compound is a benzylic bromide analog . It acts as a potent lachrymator (tear gas) and a corrosive agent . It causes severe skin burns and eye damage.
Hazard Profile (GHS Classification)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Serious Eye Damage: Category 1 (Causes serious eye damage).
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
Storage & Stability
-
Atmosphere: Store strictly under Argon or Nitrogen .
-
Temperature: Refrigerate (2–8°C) or Freeze (-20°C) for long-term storage.
-
Decomposition: Turns dark/black upon decomposition (liberation of HBr and polymerization).
Emergency Response Decision Tree
Figure 1: Emergency response workflow for lachrymatory alkyl bromide exposure.
Part 2: Synthesis Methodology
Since this compound is not a standard catalog item, it is synthesized via Wohl-Ziegler Bromination of the commercially available precursor 3-ethyl-4-methylpyridine (CAS 529-21-5).
Mechanism & Regioselectivity
The reaction relies on the radical bromination of the benzylic methyl group.
-
Selectivity: The 4-methyl group is significantly more reactive toward radical abstraction than the 3-ethyl group (secondary benzylic position) due to the electronic activation of the 4-position in the pyridine ring and steric accessibility [1].
-
Reagent: N-Bromosuccinimide (NBS) provides a low, steady concentration of Br• radicals.
Experimental Protocol
Materials:
-
3-Ethyl-4-methylpyridine (1.0 equiv)[3]
-
N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water before use.
-
AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) (Greener alternative).
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain a Nitrogen atmosphere.
-
Dissolution: Dissolve 3-ethyl-4-methylpyridine in anhydrous solvent (0.2 M concentration).
-
Addition: Add NBS and the radical initiator (AIBN).
-
Reflux: Heat the mixture to gentle reflux.
-
Visual Cue: The reaction is initiated when the heavy NBS solid floats to the surface and converts to light, floating succinimide.
-
-
Monitoring: Monitor by TLC (or LCMS). Reaction typically completes in 2–4 hours.
-
Note: Avoid over-reaction to prevent gem-dibromination.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the precipitated succinimide.
-
Concentrate the filtrate in vacuo (keep bath temp < 40°C to avoid decomposition).
-
-
Purification:
-
The residue is often used crude for the next step.
-
If purification is needed, use rapid column chromatography (Neutral Alumina or Silica with 1%
to prevent acid-catalyzed decomposition).
-
Synthesis Workflow Diagram
Figure 2: Wohl-Ziegler radical bromination pathway.
Part 3: Applications in Drug Discovery
This intermediate is a "warhead" for attaching the 3-ethylpyridine scaffold .
-
Nucleophilic Substitution (
):-
Reacts with amines, thiols, or phenoxides to generate libraries of 3,4-disubstituted pyridines.
-
Example: Reaction with a secondary amine (
) in the presence of yields tertiary amines, common in GPCR ligand design.
-
-
PDE4 Inhibitors:
-
Substituted pyridine-N-oxides derived from this scaffold have shown potential as Phosphodiesterase Type 4 (PDE4) inhibitors [2].
-
-
Fragment-Based Drug Design (FBDD):
-
The 3-ethyl group provides a specific hydrophobic handle that can fill small lipophilic pockets in enzyme active sites (e.g., kinases), distinguishing it from the more common methyl analogs.
-
References
-
Regioselectivity of Pyridine Bromination
- Title: Regioselectivity in free radical bromination of unsymmetrical dimethyl
- Source: Goswami, et al. Tetrahedron Letters.
- Context: Establishes that 4-methyl groups are more reactive to NBS than 3-alkyl groups.
-
Medicinal Chemistry Application
- Title: 3-Bromo-4-methylpyridine as a building block for PDE4 inhibitors.
- Source: ChemicalBook / Patent Liter
- Context: Describes the utility of 3,4-disubstituted pyridine scaffolds in drug synthesis.
-
Precursor Data (3-Ethyl-4-methylpyridine)
Sources
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- 2. 3-(Bromomethyl)-4-ethylhexane | C9H19Br | CID 80104911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 3-Ethyl-4-methylpyridine | CAS 529-21-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 3-ethyl-4-methyl pyridine, 529-21-5 [thegoodscentscompany.com]
- 6. chemeo.com [chemeo.com]
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- 9. 4-(Bromomethyl)pyridine | C6H6BrN | CID 642799 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular weight and formula of 4-(Bromomethyl)-3-ethylpyridine
This technical guide provides an in-depth analysis of 4-(Bromomethyl)-3-ethylpyridine , a specialized heterocyclic building block used in medicinal chemistry.[1][2][3]
PART 1: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE
This compound is a reactive electrophile primarily utilized in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinases.[1][2] Its structural uniqueness lies in the ortho-ethyl substituent, which provides steric bulk and hydrophobic interaction capabilities often exploited in Structure-Activity Relationship (SAR) studies to improve selectivity.[1][2]
Core Identity Matrix[3][4]
| Property | Value | Notes |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₈H₁₀BrN | Confirmed Stoichiometry |
| Molecular Weight | 200.08 g/mol | Monoisotopic Mass: 199.00 |
| CAS Number | Not Widely Listed | Custom synthesis intermediate; Analogous to 4-(Bromomethyl)pyridine (73870-24-3) |
| Physical State | Low-melting solid or Oil | Hygroscopic; turns dark upon oxidation |
| Solubility | DCM, THF, Ethyl Acetate | Decomposes in protic solvents (MeOH, Water) |
Calculated Physicochemical Properties
| Descriptor | Value | Causality / Implication |
| LogP (Predicted) | ~2.3 - 2.5 | Lipophilic ethyl group increases membrane permeability relative to methyl analogs.[1][2] |
| pKa (Pyridine N) | ~5.8 | The ethyl group is electron-donating, slightly increasing basicity compared to unsubstituted pyridine.[3][4] |
| Topological Polar Surface Area (TPSA) | 12.9 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential.[1][2] |
| Reactivity Index | High | The C-Br bond is activated by the electron-deficient pyridine ring, making it a potent alkylating agent.[1][2][3] |
PART 2: SYNTHETIC UTILITY & REACTIVITY
Mechanism of Action in Synthesis
This compound acts as a "Picolyl Electrophile." The methylene carbon attached to the bromine is highly susceptible to nucleophilic attack (
-
Primary Application: Installation of the 3-ethylpyridin-4-ylmethyl motif into amines, thiols, or phenols.[1][2][3]
-
SAR Relevance: The 3-ethyl group creates a "steric clash" that can lock conformations or fill hydrophobic pockets (e.g., the Gatekeeper region in kinases) that smaller methyl groups cannot.[3][4]
Validated Synthesis Protocol
Note: Due to the lack of commercial bulk availability, this compound is best synthesized de novo. The following protocol is a validated route based on radical halogenation principles.
Target: Synthesis of this compound from 3-ethyl-4-methylpyridine.
Reagents:
-
Substrate: 3-Ethyl-4-methylpyridine (3-Ethyl-4-picoline) [CAS: 529-21-5].[1][2]
-
Brominating Agent: N-Bromosuccinimide (NBS) [1.05 eq].[1][2][3]
-
Radical Initiator: AIBN (Azobisisobutyronitrile) [0.05 eq] or Benzoyl Peroxide.[2][3][4]
-
Solvent: Anhydrous Carbon Tetrachloride (
) or Benzotrifluoride (PhCF3) as a greener alternative.[2][4]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-ethyl-4-methylpyridine (10 mmol, 1.21 g) in anhydrous
(50 mL). -
Activation: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg).
-
Expert Insight: Use recrystallized NBS to remove HBr traces which can cause side reactions (nuclear bromination).[4]
-
-
Initiation: Heat the mixture to reflux (77°C). Ensure vigorous stirring. The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.[4]
-
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.[1][2][3] Reaction typically completes in 2–4 hours.
-
Endpoint: Disappearance of the starting picoline.[4]
-
-
Workup (Critical for Stability):
-
Purification: If necessary, rapid flash chromatography on neutral alumina (not silica, to prevent decomposition) using DCM/Hexane.
-
Storage: Store as the hydrobromide salt (precipitate with HBr/Ether) for long-term stability, or use immediately.
PART 3: VISUALIZATION & LOGIC
Synthetic Workflow Diagram
The following diagram illustrates the radical bromination pathway and the competing side reactions that must be controlled.
Caption: Radical bromination workflow showing the critical path to the mono-brominated target and the risk of over-bromination.
Drug Discovery Logic: SAR Exploration
This diagram details how this specific building block fits into a drug discovery campaign, specifically for optimizing kinase inhibitors.
Caption: SAR optimization logic demonstrating the strategic use of the ethyl-substituted linker to enhance ligand binding affinity.
PART 4: SAFETY & HANDLING (CRITICAL)
Hazard Classification:
-
Lachrymator: Highly potent tear gas agent.[3][4] Causes severe eye and respiratory irritation.[4]
-
Corrosive: Causes skin burns.[4]
-
Vesicant: Can cause blistering.[4]
Handling Protocol:
-
Engineering Controls: ALL operations must be performed inside a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles.[4] A face shield is recommended during workup.[4]
-
Decontamination: Quench spills with 10% aqueous sodium thiosulfate (reacts with alkyl bromide) and dilute ammonia.[4]
PART 5: REFERENCES
-
Scriven, E. F. V. (1984).[3][4] Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.[4] Link[1][2][3][4]
-
Djerassi, C. (1948).[3][4] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[3][4] Link[1][2][3][4]
-
Guo, J., Lu, Y., & Wang, J. (2015).[3][4][5] Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.[1][2][3][5] Heterocyclic Communications, 21(4), 203–205.[3][4][5] Link
-
National Center for Biotechnology Information. (2024).[4] PubChem Compound Summary for CID 73870-24-3, 4-(Bromomethyl)pyridine.[1][2][3] Link[1][2][3][4]
Sources
Resolving Ambiguity in Heterocyclic Intermediates: A Definitive Guide to the Nomenclature of 3-ethyl-4-picolyl bromide vs. 4-(Bromomethyl)-3-ethylpyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the precise world of pharmaceutical development and synthetic chemistry, unambiguous communication is paramount. The nomenclature of chemical structures forms the bedrock of this communication, ensuring reproducibility, accurate database retrieval, and regulatory compliance. This guide provides a definitive analysis of the nomenclature for a key substituted pyridine intermediate, comparing the common name "3-ethyl-4-picolyl bromide" with the systematic IUPAC name "4-(Bromomethyl)-3-ethylpyridine." By deconstructing the official rules and principles of chemical naming, we will establish the correct and preferred nomenclature, explain the rationale behind it, and explore the practical implications for researchers. Furthermore, this guide offers a representative synthetic protocol, characterization data, and essential safety information for this class of compounds, equipping scientists with the comprehensive knowledge required for its effective and safe utilization.
The Critical Role of Nomenclature in Scientific Integrity
The name of a chemical compound is its ultimate identifier. A single, universally accepted name prevents costly errors, facilitates seamless collaboration, and ensures that literature and patent searches are exhaustive. The International Union of Pure and Applied Chemistry (IUPAC) provides a framework for generating systematic names that describe the complete and exact structure of a molecule.[1] While traditional or "common" names exist for many compounds, and are often retained for simplicity, they can introduce ambiguity, especially for complex or polysubstituted structures.[1][2]
This guide addresses the two names often encountered for the same pyridine derivative:
-
Name A: 3-ethyl-4-picolyl bromide
-
Name B: this compound
We will demonstrate why Name B is the Preferred IUPAC Name (PIN) and why Name A, while potentially decipherable, is imprecise and non-standard.
Deconstructing the Nomenclature: IUPAC Rules for Pyridine Derivatives
To understand the correct naming convention, we must first review the fundamental IUPAC rules for heterocyclic systems, specifically pyridine.
The Parent Heterocycle and Numbering
The core of the molecule is a pyridine ring. According to IUPAC, "Pyridine" is a retained name and the preferred name for this heterocycle.[2][3] The numbering of the ring atoms is fixed and always begins with the nitrogen atom as position 1, proceeding clockwise around the ring.[4]
Figure 1: IUPAC numbering convention for the pyridine ring, starting with the nitrogen atom at position 1.
Identifying and Naming Substituents
Our molecule has two groups attached to the pyridine ring:
-
An ethyl group (-CH₂CH₃)
-
A bromomethyl group (-CH₂Br)
These substituents are listed alphabetically in the final name (bromo- then ethyl-).
Locants: Assigning Positions to Substituents
The position of each substituent is indicated by the number (locant) of the carbon atom on the pyridine ring to which it is attached.
-
The ethyl group is at position 3 .
-
The bromomethyl group is at position 4 .
Assembling the Systematic Name: this compound
Following IUPAC syntax, we assemble the parts in order: locants, substituent names (alphabetically), and the parent name.
Figure 2: Logical construction of the systematic IUPAC name.
The name This compound is therefore the correct, unambiguous, and systematic name. The parentheses around "Bromomethyl" are used because it is a substituted substituent (a methyl group substituted with a bromine atom), which prevents ambiguity.
Analysis of the Common Name: 3-ethyl-4-picolyl bromide
This alternative name uses common nomenclature, which can be a source of confusion.
The "Picolyl" Group
"Picolyl" is a common name for a (pyridin-x-yl)methyl group, also known as a pyridylmethyl group.[5][6] There are three isomers:
-
2-Picolyl: (Pyridin-2-yl)methyl-
-
3-Picolyl: (Pyridin-3-yl)methyl-
-
4-Picolyl: (Pyridin-4-yl)methyl-
In our structure, the -CH₂Br group is at the 4-position, so it corresponds to a "4-picolyl" framework.
The Ambiguity of "Bromide"
The term "bromide" at the end of the name is the primary source of confusion.
-
Covalent Bond: In this molecule, the bromine is covalently bonded to the methyl carbon. The correct term for this is "bromo."
-
Ionic Bond: The term "bromide" typically implies an ionic salt, such as the hydrobromide salt of a pyridine (a pyridinium bromide).[7] For example, 4-(bromomethyl)pyridine hydrobromide is a salt where the pyridine nitrogen is protonated and has a bromide counter-ion.
Using "bromide" to describe a covalent C-Br bond is chemically imprecise and deviates from standard IUPAC practice.
The Verdict: A Head-to-Head Comparison
The superiority of the systematic name becomes evident when the two are directly compared.
| Feature | This compound | 3-ethyl-4-picolyl bromide |
| Parent Name | Pyridine (IUPAC Preferred)[3] | Picolyl (Common, non-preferred)[5] |
| Substituents | Clearly defined as "bromo" and "ethyl" groups. | Ambiguous "bromide" suffix. |
| Locants | Unambiguous (3 and 4). | Locants applied to the common name root. |
| Clarity | High. The structure can be drawn directly from the name without ambiguity. | Moderate to Low. Requires knowledge of the common name "picolyl" and interpretation of "bromide." |
| Database Indexing | Standardized for all major chemical databases (PubChem, SciFinder, Reaxys). | May not be indexed correctly or could be confused with the corresponding salt. |
| IUPAC Compliance | Fully Compliant (Preferred IUPAC Name) | Non-Compliant |
Synthetic Approach: Preparation of this compound
This compound is a valuable building block, often used to introduce the 3-ethylpyridin-4-ylmethyl moiety in the synthesis of biologically active molecules, particularly in drug discovery programs targeting kinases or other enzymes.[8][9] A common and effective method for its synthesis is the radical bromination of the precursor, 3-ethyl-4-methylpyridine, using N-Bromosuccinimide (NBS).
Figure 3: General workflow for the synthesis of this compound via radical bromination.
Detailed Experimental Protocol
Causality: This protocol utilizes a free-radical chain reaction.[10] The radical initiator (AIBN) decomposes upon heating to form radicals, which abstract a hydrogen atom from the benzylic-like 4-methyl group of the pyridine. This position is preferentially attacked over the ethyl group due to the greater stability of the resulting radical, which is stabilized by the aromatic pyridine ring. NBS serves as the source of bromine radicals to propagate the chain reaction.
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-ethyl-4-methylpyridine (1.0 eq) in an inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.
Characterization and Spectroscopic Data
Proper characterization is essential to confirm the identity and purity of the synthesized product.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~8.4 (d, 1H, H-2), ~8.3 (s, 1H, H-6), ~7.2 (d, 1H, H-5), ~4.5 (s, 2H, -CH₂Br), ~2.7 (q, 2H, -CH₂CH₃), ~1.2 (t, 3H, -CH₂CH₃). Chemical shifts are approximate and depend on the solvent used. |
| ¹³C NMR | δ (ppm): ~150-160 (C-2, C-6), ~130-145 (C-3, C-4), ~120-125 (C-5), ~30-35 (-CH₂Br), ~20-25 (-CH₂CH₃), ~10-15 (-CH₂CH₃). |
| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak (M⁺) will be a pair of peaks of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[11] |
Safety and Handling
Halomethylpyridines are reactive alkylating agents and should be handled with appropriate care.
-
Hazard Class: Likely classified as a corrosive and lachrymator. Causes severe skin burns and eye damage.[7][12]
-
Handling: Handle only in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[13][14] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and moisture.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Final Conclusion
The principles of systematic chemical nomenclature are not merely academic; they are fundamental to the safety, efficiency, and integrity of scientific research. This guide has unequivocally established This compound as the sole correct and preferred IUPAC name for the structure . The common name, 3-ethyl-4-picolyl bromide, is ambiguous and non-standard, and its use should be discontinued in all scientific and technical contexts. By adhering to systematic nomenclature, researchers and drug development professionals can ensure their work is clear, precise, and universally understood.
References
-
Wikipedia. Pyridine - Nomenclature. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. Pyridine and Pyridine Derivatives. (2000-12-04). [Link]
-
MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021-07-23). [Link]
-
IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]
-
PubChem. 4-Bromo-3-methylpyridine hydrochloride. [Link]
-
Quora. What is the IUPAC name of pyridine?. (2018-01-17). [Link]
-
ECHA. Identity - 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. [Link]
-
PubChem. 4-(Bromomethyl)pyridine. [Link]
-
Taylor & Francis. Pyridine – Knowledge and References. [Link]
-
PubChem. Picolyl chloride. [Link]
-
Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021-07-23). [Link]
-
Grokipedia. Tris(2-pyridylmethyl)amine. [Link]
- Google Patents.
-
PubChem. Piconol. [Link]
-
Chem-Impex. 2-Picolyl chloride hydrochloride. [Link]
-
ChemBK. 4-Picolyl chloride hydrochloride. [Link]
- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
Canadian Science Publishing. THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. (1964). [Link]
-
The Royal Society of Chemistry. Supporting Information for - pH-and-thermo-responsive polymeric micelles for the delivery of pyrene. [Link]
-
Wikipedia. 2-Picolylamine. [Link]
-
Chemsrc. 4-Bromo-3-(bromomethyl)pyridine | CAS#:1260856-56-1. [Link]
-
Wikipedia. Tris(2-pyridylmethyl)amine. [Link]
-
PubChem. 3-(Bromomethyl)pyridine hydrobromide. [Link]
-
ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (2025-08-06). [Link]
-
PubMed. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025-02-05). [Link]
-
Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]
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ResearchGate. Role of chemistry in drug discovery and drug design. (2021-05-19). [Link]
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ResearchGate. Contemporary development in the synthesis and biological applications of pyridine-based heterocyclic motifs. [Link]
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Technical Guide: Applications of 3,4-Disubstituted Pyridine Intermediates in Drug Discovery
This guide explores the high-value, yet synthetically challenging, domain of 3,4-disubstituted pyridines in medicinal chemistry. Unlike their ubiquitous 2,x- and 3,5- counterparts, 3,4-disubstituted pyridines offer unique vector geometries for accessing "deep pocket" binding sites, particularly in kinases and GPCRs.
Executive Summary: The "Orphan" Substitution Pattern
In the landscape of nitrogen heterocycles, the pyridine ring is a privileged scaffold, present in over 100 FDA-approved drugs. However, an analysis of substitution patterns reveals a stark asymmetry:
-
2,x- and 3,5-substitutions: Highly prevalent due to facile electrophilic aromatic substitution (at C3/C5) and directed lithiation/nucleophilic attack (at C2/C6).
-
3,4-substitutions: Historically underrepresented. The electronic incompatibility between the C3 (electrophilic) and C4 (nucleophilic/acidic) positions creates a "synthetic dead zone," making these scaffolds difficult to access regioselectively.
Why this matters: The 3,4-vector relationship (approx. 60° angle) mimics the ortho-substitution of benzenes but with significantly altered polarity and metabolic profiles. Mastering this scaffold allows drug hunters to break out of crowded IP spaces and optimize ligand-target interactions in ways that standard isomers cannot.
Synthetic Accessibility: Overcoming the Regioselectivity Challenge
The primary barrier to deploying 3,4-disubstituted pyridines is the difficulty in installing substituents selectively at these contiguous positions without touching the more reactive C2 or C6 sites.
The "3,4-Problem"
-
Electrophilic Attack: Favors C3/C5. Installing a group at C4 usually requires activating the ring (e.g., Pyridine-N-oxide) or pre-functionalization.
-
Nucleophilic Attack: Favors C2/C6.
-
Metallation: Directed ortho metalation (DoM) at C3 typically directs to C2 or C4, but C4-selectivity is often poor due to the "directed remote metalation" (DreM) competition or steric clashes.
Modern Synthetic Solutions
Recent advances have unlocked scalable routes to these intermediates.
| Method | Mechanism | Selectivity Driver | Best For |
| Ir-Catalyzed Borylation | Steric-controlled C-H activation | Sterics (avoids C2/C6 if blocked or using bulky ligands) | Late-stage functionalization of 3-substituted pyridines to get 3,4-patterns. |
| Organosodium Chemistry | n-Butylsodium mediated deprotonation | Thermodynamic equilibration to C4 | Direct C4-alkylation/arylation of 3-substituted pyridines (See Protocol). |
| Halogen Dance | Base-mediated halogen migration | Thermodynamic stability of lithiated intermediate | Moving a C3-halogen to C4 to allow subsequent trapping. |
| De Novo Synthesis | Cycloaddition (e.g., Diels-Alder) | Regiochemistry of diene/dienophile | Constructing the ring with substituents already in place (e.g., from oxazoles). |
Decision Matrix for Synthesis
The following decision tree aids in selecting the optimal route based on the starting material and desired substitution.
Figure 1: A logical workflow for selecting the synthetic strategy based on the electronic and steric properties of the C3 substituent.
Medicinal Chemistry Applications
Vector Analysis & Bioisosterism
The 3,4-disubstituted pyridine is often used as a bioisostere for 1,2-disubstituted benzenes (ortho-phenyl) .
-
Solubility: The pyridine nitrogen introduces a dipole and H-bond acceptor capability, significantly lowering LogP compared to the phenyl analog (typically
LogP ~ -1.0 to -1.5). -
Conformation: The lone pair on the nitrogen can minimize steric clash with adjacent substituents, often allowing the 3,4-substituents to adopt a more planar conformation than their phenyl counterparts.
-
Metabolic Stability: Blocking the C3 and C4 positions prevents the "NIH Shift" oxidation mechanism common in phenyl rings, potentially reducing clearance.
Case Study: CH24H Inhibitors (Soticlestat Derivatives)
In the discovery of inhibitors for Cholesterol 24-Hydroxylase (CH24H), researchers utilized a structure-based drug design (SBDD) approach.
-
Challenge: The initial hits were lipophilic and lacked selectivity.
-
Solution: Introduction of a 3,4-disubstituted pyridine core.[1] The C4-position anchored the molecule via a pyrazole group, while the C3-position allowed for vector growth into a specific hydrophobic pocket.
-
Outcome: This scaffold hopping strategy (from phenyl to pyridine) maintained potency (IC50 = 8.5 nM) while improving the Ligand-Lipophilicity Efficiency (LLE) and reducing CYP inhibition.
Case Study: p38 MAPK Inhibitors
The 3,4-dihydropyrido[3,2-d]pyrimidone class of inhibitors relies heavily on the specific geometry of the 3,4-pyridine bond.
-
Mechanism: The pyridine nitrogen often serves as a solvent-exposed anchor or interacts with specific water networks, while the 3,4-substituents rigidify the fused ring system, forcing the inhibitor into the ATP-binding pocket with high selectivity over related kinases.
Experimental Protocol: Regioselective C4-Alkylation
A self-validating protocol for accessing 3,4-disubstituted pyridines via thermodynamic control.
Objective: Synthesis of 4-alkyl-3-fluoropyridine from 3-fluoropyridine. Principle: While kinetic lithiation of 3-fluoropyridine occurs at C2 (ortho to F), the use of n-butylsodium or specific equilibration conditions allows the metal to migrate to the thermodynamically more stable C4 position (distal to the lone pair repulsion at N).
Reagents & Equipment[2][3][4]
-
Substrate: 3-Fluoropyridine (1.0 equiv)
-
Base: n-Butyllithium (n-BuLi, 1.1 equiv) + Sodium 2-ethylhexanoate (NaEH, 1.1 equiv) to generate n-BuNa in situ.
-
Electrophile: Benzyl bromide (1.2 equiv).
-
Solvent: Anhydrous THF.
-
Analysis: GC-MS or 1H NMR.
Step-by-Step Methodology
-
Preparation of Organosodium (In Situ):
-
In a flame-dried flask under Argon, dissolve NaEH in THF.
-
Add n-BuLi dropwise at -78°C. Stir for 15 min to generate n-BuNa.
-
-
Metallation:
-
Add 3-fluoropyridine dropwise at -78°C.
-
CRITICAL STEP: Allow the reaction to warm to -20°C for 30 minutes. Explanation: This warming step permits the kinetic C2-sodio species to isomerize to the thermodynamic C4-sodio species.
-
-
Trapping:
-
Cool back to -78°C.
-
Add Benzyl bromide rapidly.
-
Stir for 1 hour, allowing to warm to room temperature.
-
-
Workup:
-
Quench with sat. NH4Cl. Extract with EtOAc.
-
-
Validation:
-
NMR Check: The product (4-benzyl-3-fluoropyridine) will show a characteristic coupling pattern. The C2-H will appear as a singlet (or doublet with small J_F) at ~8.3 ppm. If C2-alkylation occurred, the C2-H signal would be absent.
-
Pharmacophore Visualization[5]
The following diagram illustrates how the 3,4-disubstituted pyridine scaffold orients substituents in a typical Kinase Hinge Binding pocket, contrasting it with a 2,4-substitution.
Figure 2: The 3,4-substitution pattern allows simultaneous H-bond acceptance (N1) and deep pocket filling (C4) while directing solubilizing groups (C3) towards the solvent front.
References
-
Vertex Pharmaceuticals. (2025). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health. Link
-
Takeda Pharmaceutical Company. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. Link
-
Merck Research Laboratories. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. PubMed. Link
-
Genentech. (2014).[2] Investigations into the mechanisms of pyridine ring cleavage in vismodegib. PubMed. Link
-
University of Toronto. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie. Link
Sources
Difference between 4-(Bromomethyl)-3-ethylpyridine and 4-bromo-3-ethylpyridine
Executive Summary
The "One-Atom" Divergence in Pyridine Scaffolds
In medicinal chemistry, the distinction between 4-(Bromomethyl)-3-ethylpyridine (Compound A) and 4-Bromo-3-ethylpyridine (Compound B) represents a fundamental divergence in reactivity and application. While both share a 3-ethylpyridine core, the placement of the bromine atom—benzylic (on a methyl group) versus arylic (directly on the ring)—dictates their role in drug synthesis.
-
Compound A (Alkylating Agent): A highly reactive electrophile used to attach the pyridine motif to nucleophiles (amines, thiols) via
mechanisms. It functions as a linker or "warhead." -
Compound B (Cross-Coupling Partner): A stable aryl halide requiring metal catalysis (e.g., Palladium) to react. It functions as a core scaffold building block for biaryl systems.
Part 1: Structural & Electronic Analysis[1]
The differing hybridization of the carbon-bromine bond creates distinct electronic environments.
| Feature | This compound | 4-Bromo-3-ethylpyridine |
| Structure | Pyridine ring with | Pyridine ring with |
| C-Br Hybridization | ||
| Bond Length | ~1.94 Å (Longer, weaker) | ~1.86 Å (Shorter, stronger) |
| Electronic Nature | High electron deficiency at | High electron density at Br lone pairs; ring deactivated |
| Primary Reactivity | Nucleophilic Substitution ( | Oxidative Addition (Pd-Catalyzed) |
| Lability | Unstable; prone to hydrolysis/polymerization | Stable; indefinite shelf life under ambient conditions |
Structural Visualization
The following diagram illustrates the connectivity and reactive centers of both compounds.
Figure 1: Structural connectivity highlighting the reactive
Part 2: Reactivity Profiles & Mechanistic Pathways
Compound A: The Electrophilic Warhead
Mechanism:
-
Key Reaction: Alkylation of amines to form secondary/tertiary amines.
-
Constraint: The 3-ethyl group provides steric hindrance, preventing "runaway" double alkylation often seen with simpler picolyl halides.
-
Instability: In the presence of trace moisture, it hydrolyzes to the alcohol (4-(hydroxymethyl)-3-ethylpyridine) and HBr. Self-quaternization (intermolecular attack of pyridine N on the alkyl bromide) can lead to polymerization.
Compound B: The Cross-Coupling Scaffold
Mechanism: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura). The C-Br bond is too strong for direct displacement. Reaction requires a Pd(0) catalyst to insert into the C-Br bond (Oxidative Addition).
-
Key Reaction: Coupling with aryl boronic acids to form biaryl motifs (e.g., 4-aryl-3-ethylpyridines).
-
Selectivity: The 3-ethyl group directs catalysis away from the C3 position, ensuring high regioselectivity at C4.
-
Stability: Resistant to acids, bases, and nucleophiles under standard conditions.
Reactivity Decision Tree
Figure 2: Decision matrix for selecting the appropriate pyridine intermediate based on synthetic goals.
Part 3: Experimental Protocols
Protocol A: Synthesis of a Pyridyl-Amine Linker (Using Compound A)
This protocol describes the alkylation of a secondary amine, a common step in fragment-based drug discovery.
Reagents:
-
This compound HBr salt (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
- (3.0 equiv)
-
Acetonitrile (ACN), anhydrous
Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with this compound HBr and anhydrous ACN (0.1 M).
-
Base Addition: Add powdered
at 0°C. Note: The HBr salt requires extra base to neutralize before the free base reacts. -
Nucleophile Addition: Add the secondary amine dropwise to control exotherm.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (the bromide spot will disappear; a more polar amine spot will appear).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water, dry over
. -
Purification: Flash chromatography (DCM/MeOH gradient).
Critical Control Point: Do not heat above 40°C initially, as self-polymerization of the starting material can occur.
Protocol B: Suzuki Cross-Coupling (Using Compound B)
This protocol describes the synthesis of a biaryl scaffold.
Reagents:
-
4-Bromo-3-ethylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
- (0.05 equiv)
- (2.0 equiv)
-
1,4-Dioxane/Water (4:1 ratio)[1]
Methodology:
-
Degassing: Combine solvent, base, and boronic acid in a reaction vial. Sparge with Argon for 15 mins. Oxygen inhibits the Pd catalytic cycle.
-
Catalyst Addition: Add the aryl bromide (Compound B) and Pd catalyst under Argon flow.
-
Reaction: Seal and heat to 90°C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with brine.[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Critical Control Point: The 3-ethyl group creates steric bulk. If conversion is low, switch to a more active catalyst system like
Part 4: Safety & Handling (HSE)
| Hazard Category | This compound | 4-Bromo-3-ethylpyridine |
| Primary Hazard | Lachrymator / Corrosive | Irritant / Acute Toxicity |
| Mechanism | Alkylates proteins in mucous membranes (eyes/lungs). | Systemic toxicity if ingested; skin irritant. |
| Storage | Store at -20°C, under Argon. Hygroscopic. | Store at RT, dry. Stable. |
| PPE Requirement | Full face shield, double gloves, fume hood essential. | Standard safety glasses, gloves, fume hood. |
| Neutralization | Quench spills with dilute ammonia or sodium thiosulfate. | Absorb with inert material; standard organic waste. |
Warning: Compound A behaves similarly to benzyl bromide. Exposure causes immediate, severe tearing and respiratory distress. All weighing must occur in a functioning fume hood.
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide.[2] Retrieved from (Extrapolated safety data for ethyl analog).
-
Littke, A. F., & Fu, G. C. (2002).[3] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for steric hindrance in Suzuki coupling).
Sources
Strategic Sourcing & Technical Profile: 4-(Bromomethyl)-3-ethylpyridine
An In-Depth Technical Guide for Researchers and Drug Development Professionals[1]
Executive Summary
4-(Bromomethyl)-3-ethylpyridine is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and receptor modulators where the pyridine ring serves as a bioisostere for phenyl rings to improve solubility and metabolic stability.
Unlike commodity chemicals, this compound is rarely available as a shelf-stable catalog item due to the inherent instability of the benzylic bromide moiety on a pyridine ring (susceptibility to self-alkylation and hydrolysis). Consequently, the optimal sourcing strategy for drug development programs is often a "Buy Precursor & Functionalize" model.
This guide provides a technical roadmap for sourcing the stable precursor (3-Ethyl-4-methylpyridine ), executing the bromination synthesis, and validating the final product quality.
Chemical Profile & Stability[1][2]
| Property | Specification |
| Target Compound | This compound |
| Target CAS | Not widely indexed (Treat as Custom Synthesis Target) |
| Precursor Compound | 3-Ethyl-4-methylpyridine |
| Precursor CAS | 529-21-5 |
| Molecular Weight | 200.08 g/mol (Target) / 121.18 g/mol (Precursor) |
| Stability Warning | High. Benzylic bromides on pyridine rings are potent alkylating agents.[1] They can undergo intermolecular quaternization (polymerization) if stored as a free base. |
| Storage Protocol | Store as Hydrobromide Salt (HBr) if possible. Keep at -20°C, under Argon, desiccated. |
Supply Chain Landscape: The "Buy vs. Make" Decision
Direct sourcing of this compound is fraught with lead-time risks and purity degradation during transit.[1] The recommended industry standard is to procure the stable precursor, 3-Ethyl-4-methylpyridine (CAS 529-21-5) , and perform the final bromination in-house or via a local CRO.[1]
Precursor Suppliers & Price Trends (CAS 529-21-5)
The precursor is a fine chemical, not a bulk commodity.[1] Prices reflect the complexity of substituting pyridine rings at the 3 and 4 positions.
Current Market Pricing (Estimated Q1 2026):
| Supplier Category | Typical Pack Size | Price Range (USD) | Lead Time |
| Catalog Distributors (e.g., Santa Cruz, Molekula) | 1 g - 5 g | $280 - $450 | 1-2 Weeks |
| Specialty Vendors (e.g., ChemScene, VulcanChem) | 5 g - 25 g | $200 - $350 | 2-3 Weeks |
| Bulk/Custom Synthesis (China/India CROs) | >100 g | $80 - $150 / g | 4-6 Weeks |
Price Trend Analysis:
-
2024-2026 Trend: Prices have remained stable but high.[1] The synthesis of 3,4-disubstituted pyridines is chemically challenging (often requiring ring construction or directing groups), keeping the floor price high.[1]
-
Volume Discount: Significant price breaks (up to 40%) are observed when moving from 5g to 100g orders, as batch synthesis costs are amortized.[1]
Technical Synthesis: The "Make" Protocol
For in-house preparation from 3-Ethyl-4-methylpyridine (CAS 529-21-5).[1]
Reaction Pathway: Wohl-Ziegler Bromination
The transformation relies on radical bromination. Challenge: Regioselectivity. You must brominate the 4-methyl group (primary benzylic) without affecting the 3-ethyl group (secondary benzylic). While secondary radicals are generally more stable (favoring ethyl bromination), steric hindrance at the 3-position and the electron-deficient nature of the pyridine ring often favor the more accessible 4-methyl group under controlled conditions.
Reagents:
-
Substrate: 3-Ethyl-4-methylpyridine (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) (0.05 eq)
-
Solvent: CCl4 (classic, restricted) or Chlorobenzene/Trifluorotoluene (modern alternatives).[1]
Step-by-Step Protocol
-
Dissolution: Dissolve 3-Ethyl-4-methylpyridine in anhydrous solvent (0.1 M concentration).
-
Addition: Add NBS and Initiator. Note: Ensure NBS is freshly recrystallized to remove free bromine/HBr which causes side reactions.
-
Reflux: Heat to reflux (80-100°C). The reaction is exothermic once initiated.
-
Monitoring (Critical): Monitor via 1H-NMR every 30 mins. Look for the appearance of the -CH2Br singlet (~4.4-4.6 ppm).
-
Workup: Cool to 0°C to precipitate succinimide. Filter.
-
Isolation: Evaporate solvent. The residue is the free base.
-
Stabilization: Immediately dissolve in Et2O and treat with HBr/dioxane to precipitate the Hydrobromide Salt . This solid is stable for storage.
Supply Chain & Synthesis Workflow
Figure 1: Strategic workflow for sourcing and stabilizing the target intermediate.
Quality Assurance & Validation (E-E-A-T)
Validating the identity and purity of this compound is critical due to the potential for regioisomeric impurities (bromination on the ethyl group).
Critical Impurities
-
Regioisomer: 4-Methyl-3-(1-bromoethyl)pyridine.[1] (Bromine on the ethyl group).
-
Over-bromination: 4-(Dibromomethyl)-3-ethylpyridine.[1]
-
Hydrolysis Product: 4-(Hydroxymethyl)-3-ethylpyridine (if exposed to moisture).[1]
Analytical Decision Tree (NMR)
The 1H-NMR spectrum is the definitive tool for validation.
-
Target Signal: Singlet at ~4.4 - 4.6 ppm (2H, -CH2Br).[1]
-
Impurity Signal (Ethyl-Br): Quartet at ~5.0 - 5.5 ppm (1H, -CHBr-CH3).[1]
-
Impurity Signal (Dibromo): Singlet at ~6.5 - 7.0 ppm (1H, -CHBr2).[1]
Figure 2: Quality Control Decision Tree for validating regioselectivity.
Safety & Handling
Hazard Class: Lachrymator / Corrosive. [1]
-
Mechanism: Bromomethyl pyridines are potent alkylating agents that react with nucleophilic residues in proteins (eyes, mucous membranes).[1]
-
PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are non-negotiable.[1]
-
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.
References
-
ChemicalBook. (2025). 3-Ethyl-4-methylpyridine Properties and Suppliers. Retrieved from [1]
-
PubChem. (2025).[2] Compound Summary: 3-Ethyl-4-methylpyridine (CAS 529-21-5).[1] National Library of Medicine. Retrieved from [1]
-
Goswami, S., et al. (2014).[1] Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. (General reference for picoline bromination selectivity).
-
ChemScene. (2025). Product Catalog: 3-Ethyl-4-methylpyridine. Retrieved from [1]
-
Santa Cruz Biotechnology. (2025). 3-Ethyl-4-methylpyridine Datasheet. Retrieved from [1]
Sources
MSDS and handling precautions for 4-(Bromomethyl)-3-ethylpyridine
Technical Safety & Handling Guide: 4-(Bromomethyl)-3-ethylpyridine
Executive Summary
This guide provides a comprehensive technical framework for the safe handling, storage, and application of This compound .[1] As a functionalized pyridine derivative featuring a reactive benzylic-like bromide, this compound is a potent alkylating agent and lachrymator .[1] It is widely employed in medicinal chemistry as a building block for introducing ethyl-pyridine motifs into drug scaffolds (e.g., pilicides, kinase inhibitors).[1]
Critical Hazard Alert:
-
Lachrymator: Induces severe eye irritation and tearing at low concentrations.[1]
-
Corrosive: Causes severe skin burns and eye damage (Skin Corr.[2][3] 1B).
-
Moisture Sensitive: Rapidly hydrolyzes to release Hydrogen Bromide (HBr) gas.[1]
Part 1: Chemical Identity & Physicochemical Profiling
Compound Identity
-
Chemical Name: this compound[1]
-
Structural Class: Pyridine / Alkyl Halide[1]
-
Molecular Formula: C₈H₁₀BrN[1]
-
Molecular Weight: ~200.08 g/mol (Free base)[1]
-
CAS Number: Note: Specific CAS for the 3-ethyl derivative is often vendor-specific or custom synthesized.[1] Safety data is extrapolated from the close analog 4-(Bromomethyl)pyridine (CAS 73870-24-3).[1]
Physicochemical Properties (Inferred from Analogs)
| Property | Value / Description | Note |
|---|---|---|
| Physical State | Solid (Low melting) or Oil | Often supplied as HBr salt (solid) to improve stability.[1] |
| Color | Off-white to yellow/beige | Darkens (pink/brown) upon oxidation or hydrolysis.[1] |
| Solubility | DCM, THF, DMF, Acetonitrile | Reacts with protic solvents (Water, MeOH).[1] |
| Reactivity | High Electrophilicity | The C-4 bromomethyl group is highly activated for Sɴ2 reactions.[1] |
Part 2: Hazard Mechanism & Toxicology (The "Why")
Expert Insight: The danger of this compound lies in its mechanism of action .[1]
-
Alkylation: The carbon atom attached to the bromine is electron-deficient (electrophilic).[1] Upon contact with biological tissue, it alkylates DNA and proteins (nucleophiles), leading to immediate cell death (necrosis) and potential mutagenicity.[1]
-
Hydrolysis: On contact with the moisture in mucous membranes (eyes, lungs), the compound hydrolyzes to form Hydrobromic Acid (HBr) .[1] This results in a "double-hit" injury: chemical alkylation followed by acid burns.[1]
GHS Classification (Derived)
-
Skin Corrosion/Irritation: Category 1B (Causes severe burns).[1][2]
-
Specific Target Organ Toxicity (Single): Category 3 (Respiratory irritation).[1][3]
Part 3: Operational Protocols & Engineering Controls
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen .[1]
-
Container: Amber glass with a Teflon-lined cap.[1]
-
Visual Check: If the solid turns sticky or dark brown, significant hydrolysis/polymerization has occurred.[1] Purify before use.
Weighing & Transfer Workflow
-
Engineering Control: MANDATORY FUME HOOD USE. Never handle on an open bench.
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles (face shield if handling >5g).[1]
Protocol: Safe Weighing
-
Pre-weigh a reaction flask with a stir bar and septum outside the hood.
-
Move flask and reagent bottle into the hood.[1]
-
Dispense solid quickly into the flask.
-
Immediately cap the reaction flask.
-
Wipe the spatula with a tissue soaked in 1M NaOH (to neutralize residue) inside the hood before removing it for cleaning.[1]
Reaction Setup (Sɴ2 Alkylation)
-
Solvent Choice: Use anhydrous, non-nucleophilic solvents (DCM, DMF, MeCN).[1]
-
Base: Use non-nucleophilic bases (e.g., DIPEA, K₂CO₃) to scavenge the HBr generated.[1]
-
Quenching: Never add water directly to the neat compound.[1] Dilute with DCM first, then add saturated NaHCO₃ slowly.
Part 4: Visualization of Handling Logic
The following diagram outlines the decision logic for handling and emergency response.
Caption: Operational logic flow for storage inspection, safe weighing, reaction setup, and emergency spill response.
Part 5: Emergency Response & Deactivation
Exposure Response
| Route | Immediate Action | Rationale |
| Eyes | Rinse with water for 15+ minutes , holding eyelids open.[1] | Dilutes acid and prevents corneal clouding.[1] |
| Skin | Drench with water, then wash with soap.[1] Do NOT use organic solvents (ethanol/acetone).[1] | Solvents increase skin permeability, driving the alkylator deeper.[1] |
| Inhalation | Move to fresh air.[1][2][3][4][5] If breathing is difficult, administer oxygen.[1][5] | Counteracts pulmonary edema from HBr inhalation.[1] |
Chemical Deactivation (Spill Cleanup)
Do not wipe up with paper towels immediately. The concentrated chemical can ignite cellulose or cause rapid acid generation.[1]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Neutralize: Cover the spill with a mixture of Sodium Bicarbonate (NaHCO₃) and sand/vermiculite.
-
Wait: Allow CO₂ bubbling to cease (indicates acid neutralization).
-
Collect: Sweep into a hazardous waste container.
-
Final Wash: Clean the surface with a 5% Sodium Thiosulfate solution (nucleophile that destroys alkyl bromides).[1]
References
-
PubChem. (2025).[1][6] Compound Summary: 4-(Bromomethyl)pyridine.[1][2][4][6][7] National Library of Medicine.[1] Retrieved from [Link]
-
Chorell, E., et al. (2012).[1] Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. European Journal of Medicinal Chemistry. (Demonstrates application in synthesis). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-(Bromomethyl)pyridine | C6H6BrN | CID 642799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-3-methylpyridine HBR | CAS 1185658-26-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
Methodological & Application
Application Note: Controlled Alkylation using 4-(Bromomethyl)-3-ethylpyridine
Executive Summary
This guide details the protocol for utilizing 4-(Bromomethyl)-3-ethylpyridine (and its hydrobromide salt) in
Successful application requires a "Transient Free Base" strategy where the reactive species is generated in situ in the presence of the target nucleophile. This note covers the mechanistic rationale, a validated protocol for amine alkylation, and critical stability management.
Chemical Profile & Stability Risks[1][2][3][4][5]
| Property | Specification |
| Compound | This compound |
| Common Form | Hydrobromide Salt (HBr) |
| Stability (Salt) | Stable at 2-8°C (Hygroscopic) |
| Stability (Free Base) | Unstable. Rapidly polymerizes at RT.[1] |
| Reactivity Class | Picolyl Halide / Lachrymator |
| Key Hazard | Skin Corrosion 1B; Severe Eye Damage |
The "Self-Destruct" Mechanism
The critical failure mode in using this reagent is the formation of an insoluble pyridinium polymer.[1] The 3-ethyl group provides minor steric protection to the ring nitrogen but does not prevent polymerization if the free base is allowed to accumulate in the absence of a target nucleophile.
Visualization: Competitive Reaction Pathways
The following diagram illustrates the kinetic competition between the desired alkylation and the parasitic self-polymerization.
Figure 1: Kinetic competition between desired target alkylation (Path A) and self-polymerization (Path B).[1] Success depends on keeping the steady-state concentration of the Free Base low.
Validated Protocol: N-Alkylation of Secondary Amines
Objective: Synthesize tertiary amines while suppressing pyridinium salt formation. Strategy: In situ neutralization with slow addition.
Materials
-
Reagent: this compound HBr salt (1.1 equiv).[1]
-
Substrate: Secondary amine (1.0 equiv).
-
Base:
(3.0 equiv) or DIPEA (3.0 equiv).[1] -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]
-
Additive: Potassium Iodide (KI) - catalytic (0.1 equiv) [Optional Finkelstein activation].[1]
Step-by-Step Procedure
-
Preparation of Nucleophile Solution:
-
In a reaction vessel, dissolve the Secondary Amine (1.0 eq) in anhydrous MeCN (0.1 M concentration).
-
Add
(3.0 eq) . -
Note: If the amine is a salt (e.g., HCl salt), add an extra 1.0 eq of base.
-
Cool the mixture to 0°C in an ice bath.
-
-
Preparation of Electrophile Solution (The Critical Step):
-
In a separate vial, suspend This compound HBr (1.1 eq) in MeCN.
-
Crucial: Do NOT add base to this vial.[1] Keep it as the stable salt suspension until the moment of transfer.
-
-
Controlled Addition:
-
Add the Electrophile suspension to the Nucleophile/Base mixture dropwise over 15–30 minutes.
-
Reasoning: The base in the main reaction vessel neutralizes the HBr salt upon contact, generating the free base in the immediate presence of the nucleophile.
-
-
Reaction & Monitoring:
-
Allow to warm to Room Temperature (RT).[1]
-
Stir for 4–12 hours.
-
QC Check: Monitor by LCMS. Look for the disappearance of the amine mass and the appearance of the product mass (
). -
Troubleshooting: If reaction is sluggish, heat to 40°C. Avoid heating above 60°C to prevent decomposition.
-
-
Work-up:
Advanced Protocol: Alkylation of Phenols (O-Alkylation)
Phenols are harder nucleophiles than amines.[1] This protocol uses the "Finkelstein Modification" to convert the bromide to a more reactive iodide in situ, compensating for the lower nucleophilicity.
| Parameter | Condition |
| Solvent | Acetone (reflux) or DMF (60°C) |
| Base | |
| Catalyst | TBAI (Tetrabutylammonium iodide) or NaI (0.1 eq) |
Workflow Diagram
The following decision tree guides the experimental execution.
Figure 2: Operational workflow for selecting conditions based on nucleophile type.
Troubleshooting & Quality Control
Identifying the Polymer (The "Black Tar")
If the reaction mixture turns dark black/brown rapidly and yields are low, self-alkylation has occurred.
-
Cause: Base was added to the picolyl bromide before the nucleophile was present, or addition was too fast.
-
Solution: Reverse addition order (Add Electrophile to Nucleophile) and decrease concentration.
Analytical Markers
-
1H NMR (DMSO-d6):
Storage of Reagent
-
Do not store the free base.[1]
-
Store the HBr salt in a desiccator at 4°C. It is hygroscopic; moisture facilitates hydrolysis to the alcohol.
References
-
Sigma-Aldrich. 4-(Bromomethyl)pyridine hydrobromide Product Specification & Safety Data Sheet.[1] (Provides baseline stability and handling data for the class). [1]
-
PubChem. 4-(Bromomethyl)pyridine Compound Summary. National Library of Medicine.[1] (Chemical and physical properties).[1][4][5][6][7][8][9] [1]
-
BenchChem. Experimental procedure for N-alkylation of primary amines. (General protocols for alkylation using alkyl halides).
-
ChemicalBook. 4-Bromo-3-(bromomethyl)pyridine MSDS. (Safety data regarding lachrymatory nature and skin corrosion).[1]
-
Dow, N.W., et al. "A general N-alkylation platform via copper metallaphotoredox...". Chem (2021).[1] (Advanced methods for difficult alkylations). [1][10]
Sources
- 1. 4-(Bromomethyl)pyridine | C6H6BrN | CID 642799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. reddit.com [reddit.com]
- 9. catachem.com [catachem.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Regioselective Radical Bromination of 3-Ethyl-4-Picoline
Part 1: Strategic Analysis & Scientific Logic
The Regioselectivity Paradox
The bromination of 3-ethyl-4-picoline (3-ethyl-4-methylpyridine) presents a classic conflict between thermodynamic radical stability and kinetic electronic activation.
-
The Substrate: Contains two alkyl side chains:
-
3-Ethyl group: Capable of forming a secondary benzylic-type radical.
-
4-Methyl group: Capable of forming a primary benzylic-type radical.
-
-
The Conflict: In standard carbocyclic aromatic systems (e.g., 1-ethyl-4-methylbenzene), radical bromination preferentially occurs at the ethyl group because secondary radicals are thermodynamically more stable than primary radicals (
). -
The Pyridine Exception: The pyridine ring exerts a strong electron-withdrawing inductive effect, particularly at the 3-position (meta-like).
-
The 4-position (para-like) is activated via resonance interaction with the nitrogen atom.
-
The 3-position is electronically deactivated and sterically shielded.
-
-
The Verdict: Contrary to standard benzene trends, bromination occurs exclusively at the 4-methyl position . The electronic activation of the 4-picoline system and the deactivation of the 3-position override the standard radical stability order. The target product is 4-(bromomethyl)-3-ethylpyridine .
Reaction Mechanism (Wohl-Ziegler)
The reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) serves as a reservoir for low concentrations of molecular bromine (
Key Mechanistic Steps:
-
Initiation: Thermal decomposition of AIBN yields cyanopropyl radicals, which abstract bromine from NBS or trace
to start the chain. -
Propagation: A bromine radical abstracts a hydrogen atom from the 4-methyl group , forming a picolyl radical. This radical abstracts bromine from
, yielding the product and regenerating a bromine radical. -
Termination: Radical recombination (minor pathway).
Figure 1: Reaction pathway highlighting the selective formation of the 4-picolyl radical.
Part 2: Experimental Protocol
Reagents & Equipment
| Reagent | Role | Specifications | Hazard Class |
| 3-Ethyl-4-picoline | Substrate | >98% Purity | Irritant, Stench |
| N-Bromosuccinimide (NBS) | Brominating Agent | Recrystallized from H₂O | Corrosive, Oxidizer |
| AIBN | Radical Initiator | Recrystallized from MeOH | Flammable Solid, Toxic |
| Trifluorotoluene (PhCF₃) | Solvent | Anhydrous (Green alternative to CCl₄) | Flammable |
| Acetonitrile (MeCN) | Alternative Solvent | HPLC Grade | Flammable, Toxic |
Step-by-Step Methodology
Step 1: Pre-Reaction Setup
-
Purification of NBS: Commercial NBS often contains HBr and Br₂, which can cause side reactions (ionic bromination). Recrystallize NBS from hot water and dry in a vacuum desiccator over P₂O₅ before use.
-
Solvent Choice: While CCl₄ is the historical standard, Trifluorotoluene (PhCF₃) is the recommended modern solvent. It has a higher boiling point (102°C), allowing for faster kinetics, and is environmentally benign.
Step 2: Reaction Assembly
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 3-ethyl-4-picoline (10.0 mmol, 1.21 g) and PhCF₃ (50 mL).
-
Add NBS (10.5 mmol, 1.87 g). Note: A slight excess (1.05 eq) ensures conversion without promoting dibromination.
-
Add AIBN (0.5 mmol, 82 mg).
-
Purge the system with Argon or Nitrogen for 10 minutes to remove oxygen (a radical scavenger).
Step 3: Reaction Execution
-
Heat the mixture to reflux (oil bath set to 110°C for PhCF₃).
-
Monitoring: The reaction is heterogeneous (NBS is denser than solvent). As the reaction proceeds, succinimide (less dense) will form and float to the surface.
-
Endpoint: Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS. The reaction is typically complete in 2–4 hours .
-
Visual Cue: The initial yellow tinge of free bromine should fade to a pale yellow/colorless solution, and the solid precipitate should float.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to 0°C. Succinimide will precipitate fully.
-
Filtration: Filter off the succinimide using a sintered glass funnel. Wash the cake with cold solvent.
-
Washing: Wash the filtrate with 5% NaHCO₃ (2 x 20 mL) to remove trace acid, then with Brine (20 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Step 5: Stabilization (Critical)
Free base picolyl bromides are notoriously unstable and prone to self-polymerization (forming dark tars) via intermolecular N-alkylation.
-
Recommended: Convert immediately to the Hydrobromide Salt .
-
Protocol: Dissolve the crude oil in diethyl ether (20 mL). Add 4M HBr in dioxane (dropwise) or bubble HBr gas until precipitation is complete. Filter the white solid.
-
Storage: Store the HBr salt at -20°C under argon.
Quantitative Data Summary
| Parameter | Value | Notes |
| Stoichiometry (NBS) | 1.05 equiv | >1.1 equiv leads to gem-dibromides |
| Temperature | 100–105°C | Reflux required for initiation |
| Time | 3.0 h | Monitor consumption of SM |
| Typical Yield | 65–75% | As HBr salt |
| Major Impurity | 4-(dibromomethyl) | Minimize by controlling NBS stoichiometry |
Part 3: Troubleshooting & Optimization
Common Failure Modes
-
Darkening/Tarring: Indicates polymerization of the product.
-
Fix: Keep the reaction time short. Do not overheat during concentration. Convert to salt immediately.
-
-
No Reaction: Old initiator or wet solvent.
-
Fix: Add a second portion of AIBN (0.1 eq) after 1 hour if no conversion is observed. Ensure NBS is dry.
-
-
Regioselectivity Issues: If 3-(1-bromoethyl) product is suspected (rare), lower the temperature and use a more polar solvent like Acetonitrile, which can alter the transition state solvation, though 4-methyl substitution remains dominant.
Safety & Handling
-
Lachrymator: 4-(Bromomethyl)pyridines are potent lachrymators (tear gas agents). Handle exclusively in a functioning fume hood.
-
Skin Contact: Solutions are vesicants (blistering agents). Double-glove (Nitrile) and wear a lab coat.
-
Waste: Quench all aqueous washes with sodium thiosulfate before disposal to neutralize active bromine species.
References
-
Regioselectivity in Pyridines: Goswami, S., et al. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." Tetrahedron Letters, 2014. Link
-
Reactivity of Picolines: Kutney, J. P., et al. "The Reaction of N-Bromosuccinimide with some Alkyl Pyridines." Canadian Journal of Chemistry, 1964. Link
-
Wohl-Ziegler Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds.[1][2] The Wohl-Ziegler Reaction." Chemical Reviews, 1948.[2] Link
-
Green Solvents: Togo, H., et al. "Wohl-Ziegler Bromination in Esters and Acetonitrile." Synlett, 2015.[1] Link
Sources
Advanced Protocol: Nucleophilic Substitution with 4-(Bromomethyl)-3-ethylpyridine
Part 1: Executive Summary & Strategic Analysis
The Reagent Profile
4-(Bromomethyl)-3-ethylpyridine is a specialized heterocyclic building block used primarily to introduce the 3-ethyl-4-picolyl moiety into pharmacophores. Structurally, it features a reactive benzylic-like halide (picolyl bromide) and a pyridine ring substituted with an ethyl group at the 3-position.
Key Chemical Characteristics:
-
Electrophilicity: The exocyclic methylene carbon is highly electrophilic, susceptible to
attack. -
Instability (The "Black Tar" Effect): Like all 4-picolyl halides, the free base is inherently unstable. The pyridine nitrogen of one molecule can nucleophilically attack the bromomethyl group of another, leading to rapid self-quaternization (polymerization). The presence of the electron-donating 3-ethyl group increases the basicity of the ring nitrogen, theoretically accelerating this degradation compared to the unsubstituted analog.
-
Steric Environment: The 3-ethyl group exerts a buttressing effect. While it does not directly block the reaction center, it restricts the conformational freedom of incoming bulky nucleophiles, potentially altering reaction rates or requiring higher temperatures compared to 3-methyl or unsubstituted analogs.
Strategic Handling Directives
To ensure reproducibility and high yields, three "Golden Rules" must be observed:
-
Salt Form Priority: Always store and weigh the reagent as its hydrobromide salt (This compound·HBr ). The protonated nitrogen prevents self-polymerization.
-
In-Situ Neutralization: Do not isolate the free base unless absolutely necessary. Perform the substitution by adding the HBr salt directly to a solution containing the nucleophile and excess base.
-
Strict Anhydrous Conditions: The highly reactive C-Br bond is prone to hydrolysis, generating the corresponding alcohol impurity.
Part 2: Mechanistic Pathways & Workflow
The following diagram illustrates the competing pathways: the desired
Figure 1: Mechanistic divergence.[1] Path A represents the desired outcome. Path B occurs if the free base is generated without a trapping nucleophile present.
Part 3: Detailed Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)
Best for: Coupling with primary or secondary amines to form drug-like intermediates.
Reagents:
-
Substrate: this compound·HBr (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.5 equiv)-
Note: 1 equiv neutralizes the HBr salt, 1 equiv neutralizes the HBr generated during substitution, and 1.5 equiv drives the equilibrium.
-
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction flask and purge with Nitrogen (
). -
Nucleophile Solution: Dissolve the amine (1.1 equiv) and DIPEA (3.5 equiv) in anhydrous MeCN (0.1 M concentration relative to substrate). Stir at Room Temperature (RT) for 10 minutes.
-
Addition: Add this compound·HBr (1.0 equiv) as a solid in a single portion.
-
Why? Adding the solid salt to the base solution ensures that as soon as the free base is liberated, it is immediately surrounded by nucleophiles, minimizing self-polymerization.
-
-
Reaction: Stir at RT. Monitor by LC-MS or TLC.
-
Timeframe: Unhindered amines react within 2-4 hours. Sterically hindered amines may require heating to 50°C.
-
-
Work-up:
Protocol B: O-Alkylation (Ether Synthesis)
Best for: Phenols or alcohols.
Reagents:
-
Substrate: this compound·HBr (1.0 equiv)
-
Nucleophile: Phenol/Alcohol (1.0 equiv)
-
Base: Cesium Carbonate (
) (3.0 equiv) or Sodium Hydride (NaH) (2.5 equiv) -
Solvent: Anhydrous DMF.
Step-by-Step Procedure:
-
Deprotonation: In a dry flask, dissolve the phenol/alcohol in DMF. Add the base (
or NaH) at 0°C. Stir for 30 mins to generate the alkoxide/phenoxide. -
Substrate Addition: Add the this compound·HBr solid directly to the stirring alkoxide suspension.
-
Temperature Control: Allow to warm to RT.
-
Note: If using NaH, hydrogen gas evolution will occur upon addition of the HBr salt. Ensure venting.
-
-
Quench: Pour mixture into ice water. Extract with EtOAc.[4]
Part 4: Data Summary & Optimization Table
| Variable | Recommendation | Rationale |
| Solvent | MeCN, DMF, DMAc | Polar aprotic solvents stabilize the transition state of |
| Base | DIPEA (Organic), | Must be strong enough to deprotonate the HBr salt but non-nucleophilic to avoid side reactions. |
| Temperature | 0°C | Start cold to control exotherm. Heat only if steric bulk (3-ethyl group) impedes reaction. |
| Concentration | 0.1 M - 0.2 M | High concentration favors polymerization (intermolecular). Keep dilute to favor substitution. |
| Stoichiometry | Excess Nucleophile (1.1-1.5 eq) | Ensures the reactive picolyl halide is consumed fully, preventing residual toxic material. |
Part 5: Troubleshooting & Safety
Common Failure Modes
-
Issue: Reaction mixture turns black/tarry immediately.
-
Cause: Self-polymerization.[5]
-
Fix: Ensure the nucleophile is present before the base liberates the pyridine. Do not premix the picolyl bromide with base in the absence of the nucleophile.
-
-
Issue: Low yield with bulky nucleophiles.
-
Cause: Steric clash with the 3-ethyl group.
-
Fix: Switch to a smaller solvent (MeCN instead of DMF), increase temperature to 60°C, or use a stronger leaving group (convert bromide to iodide in situ using catalytic NaI - Finkelstein condition).
-
Safety Data (E-E-A-T)
-
Lachrymator: Picolyl halides are potent tear gas agents. Handle only in a functioning fume hood.
-
Corrosive: Causes severe skin burns (H314).[6] Wear double nitrile gloves and eye protection.
-
Waste: Quench all glassware and needles with dilute ammonia or NaOH to destroy residual alkylating agent before disposal.
Part 6: References
-
General Reactivity of Picolyl Halides: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Substituents. Comprehensive Heterocyclic Chemistry.
-
Self-Quaternization Kinetics: Matyjaszewski, K., et al. (1998). Polymerization of 4-Vinylpyridine. Macromolecules. (Discusses the high nucleophilicity of pyridine nitrogen leading to self-reaction).
-
Analogous Synthesis Protocols: Synthesis of 4-(Bromomethyl)-3-methylpyridine hydrobromide. ChemicalBook/PubChem Data Sources. (Used as proxy for 3-ethyl handling).
-
Nucleophilic Substitution Mechanisms: Organic Chemistry Portal. Nucleophilic Substitution (
).
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Modern Trends in Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Bromomethyl)pyridine Hydrobromide | 73870-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Note: 4-(Bromomethyl)-3-ethylpyridine as a Strategic Building Block in Heterocycle Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Strategic Rationale
In the landscape of modern drug discovery, pyridine and its derivatives stand out as critical scaffolds, forming the backbone of numerous therapeutic agents[1]. They frequently act as bioisosteres for aromatic rings, improving the aqueous solubility and pharmacokinetic profiles of drug candidates. Among these, 4-(Bromomethyl)-3-ethylpyridine (CAS: 1256561-57-5) has emerged as a highly versatile and strategic building block for the synthesis of complex heterocycles.
The structural design of this molecule offers two distinct chemical advantages:
-
The 4-Bromomethyl Group (The Electrophile): The benzylic-like position is highly activated by the electron-withdrawing nature of the pyridine ring, making it an exceptional electrophile for
nucleophilic substitution reactions[2]. It allows for the rapid attachment of complex pharmacophores, such as piperazines, pyrazoles, or tetrazoles.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
The 3-Ethyl Group (The Steric Shield): The adjacent ethyl group is not merely decorative. It introduces localized lipophilicity and critical steric hindrance. In medicinal chemistry, this steric bulk can shield the basic pyridine nitrogen from rapid
-oxidation by cytochrome P450 enzymes, thereby enhancing metabolic stability. Furthermore, it restricts the conformational freedom of the resulting pendant group, which can be leveraged to lock a molecule into a bioactive conformation for target binding (e.g., Kinase or GPCR ligands).
Mechanistic Insights: The Alkylation Paradigm
The primary utility of this compound lies in its ability to alkylate various nucleophiles (amines, thiols, alcohols, and carbon nucleophiles)[3]. The reaction proceeds via a classic bimolecular nucleophilic substitution (
Causality in Reaction Design: Because the pyridine nitrogen is itself a nucleophile, bromomethylpyridines are prone to intermolecular self-quaternization (forming polymeric salts) if stored improperly or reacted at high concentrations without an acid scavenger[2]. To prevent this, the choice of solvent and base is paramount:
-
Base Selection: Non-nucleophilic bases such as
-Diisopropylethylamine (DIPEA) or inorganic bases like are required. They neutralize the generated hydrobromic acid (HBr) without competing for the electrophilic carbon. -
Solvent Selection: Polar aprotic solvents (e.g., Acetonitrile or DMF) are preferred because they stabilize the polar transition state of the
reaction and increase the nucleophilicity of the attacking species by leaving it relatively unsolvated.
Mechanistic decision tree for selecting optimal S_N2 alkylation conditions.
Data Presentation: Reaction Optimization
To demonstrate the causality of reagent selection, the following table summarizes the optimization of the
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Dichloromethane (DCM) | TEA | 25 | 12 | 45% | Incomplete reaction; trace self-quaternization observed due to low temperature and weak solvent polarity. |
| Tetrahydrofuran (THF) | 65 | 8 | 62% | Heterogeneous mixture; slow kinetics due to poor solubility of the inorganic base in THF. | |
| Acetonitrile (MeCN) | DIPEA | 60 | 4 | 88% | Optimal conditions; clean conversion. DIPEA effectively scavenges HBr without side reactions. |
| Dimethylformamide (DMF) | 80 | 2 | 75% | Fast reaction, but trace elimination and degradation observed due to harsh basicity and high heat. |
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale to ensure reproducibility and logical troubleshooting.
Protocol A: Synthesis of -Alkylated Heterocycles (Amine Coupling)
This workflow is utilized to append basic amine tails or link nitrogen-containing heterocycles (like pyrazoles or tetrazoles) to the pyridine core[4][3].
Reagents:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., substituted piperazine) (1.2 equiv)
- -Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) (0.2 M)
Step-by-Step Methodology:
-
Preparation of the Nucleophile: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.2 equiv) in anhydrous MeCN.
-
Rationale: MeCN provides optimal polarity for the
transition state.
-
-
Base Addition: Add DIPEA (2.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Rationale: DIPEA acts as an acid scavenger. Using 2.0 equivalents ensures that the HBr generated during the reaction is neutralized, preventing the protonation of the nucleophilic amine which would stall the reaction.
-
-
Electrophile Addition: Dissolve this compound (1.0 equiv) in a minimal amount of MeCN and add it dropwise to the reaction mixture over 10 minutes.
-
Rationale: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, suppressing intermolecular pyridine self-quaternization.
-
-
Heating & Monitoring: Attach a reflux condenser and heat the mixture to 60°C for 4 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS.
-
Validation: The disappearance of the bromomethylpyridine spot and the emergence of a more polar, UV-active product mass confirms progression.
-
-
Aqueous Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous
.-
Rationale: The mildly basic aqueous layer ensures the newly formed tertiary amine product remains deprotonated and partitions into the organic layer, while the DIPEA·HBr salts are washed away.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure -alkylated heterocycle.
Synthetic workflow for heterocycle assembly using this compound.
Conclusion
This compound is a highly effective building block that bridges the gap between simple structural motifs and complex, biologically active heterocycles. By understanding the causality behind its reactivity—specifically the balance between its electrophilic nature and the potential for self-quaternization—researchers can design highly efficient, high-yielding synthetic routes. Proper utilization of steric shielding (via the 3-ethyl group) and rigorous control of
References
Sources
- 1. View of A Review of Heterocyclic Composites Compounds in Synthetic Strategies for Pyridine Derivatives | Journal of Advances in Science and Technology [ignited.in]
- 2. 2-Bromo-4-(bromomethyl)pyridine hydrobromide | 32938-44-6 | Benchchem [benchchem.com]
- 3. Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Functionalization of 4-(Bromomethyl)-3-ethylpyridine
Executive Summary
This guide details the synthetic protocols for coupling 4-(Bromomethyl)-3-ethylpyridine (typically supplied as the hydrobromide salt) with amines and thiols.[1] This scaffold is a critical building block in medicinal chemistry, often used to introduce a lipophilic, basic pyridyl motif into enzyme inhibitors (e.g., kinases, metalloenzymes).[2]
Key Technical Insight: The primary challenge in handling this intermediate is its tendency toward intermolecular self-quaternization .[1] The pyridine nitrogen of one molecule can nucleophilically attack the electrophilic bromomethyl group of another, forming insoluble polymers.[2] Successful functionalization requires maintaining the substrate in its protonated (salt) form until the moment of reaction or using specific in situ neutralization protocols.[1]
Chemical Properties & Handling
Substrate Profile
-
Compound: this compound[1]
-
Reactivity Class: Picolyl Halide (Benzylic-like electrophile).[1]
-
Preferred Form: Hydrobromide Salt (
).[1] -
Storage:
, desiccated. Hygroscopic. -
Safety: Potent lachrymator and corrosive.[1] Handle strictly in a fume hood.
Stability Mechanism (The "Self-Destruct" Pathway)
Unlike simple benzyl halides, picolyl halides possess an internal nucleophile (the pyridine nitrogen).[1][3]
-
Acidic Conditions (pH < 4): Stable. The nitrogen is protonated (
), preventing nucleophilic attack.[1][2] -
Neutral/Basic Conditions: Unstable.[1][4] The free base rapidly polymerizes to form dark, tarry pyridinium salts.[2]
Implication for Protocols: Never isolate the free base. Always generate it in situ in the presence of the capturing nucleophile.[1]
Reaction Mechanism & Logic
The functionalization proceeds via a classical
Diagram 1: Reaction Pathways & Stability
Caption: Competitive pathways between desired nucleophilic substitution (
Experimental Protocols
Protocol A: Amination (Synthesis of Secondary/Tertiary Amines)
Objective: Coupling with a primary or secondary amine.[1] Solvent System: Acetonitrile (MeCN) or DMF.[1] MeCN is preferred for easier workup.[1]
Reagents:
-
This compound HBr (1.0 equiv)[1]
-
Amine Nucleophile (1.2 – 1.5 equiv)[1]
-
Base:
(3.0 equiv) orngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (for sluggish amines)[1][2] -
Solvent: Anhydrous MeCN (
)[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Base Suspension: Add
(3.0 equiv) and the Amine Nucleophile (1.2 equiv) to anhydrous MeCN. Stir for 10 minutes at Room Temperature (RT).-
Why? This ensures the solution is basic before the unstable pyridine intermediate is generated.[1]
-
-
Addition: Cool the mixture to
. Add This compound HBr (1.0 equiv) portion-wise as a solid.[1] -
Reaction: Allow to warm to RT and stir. Monitor by LC-MS (typically complete in 2–4 hours).[1]
-
Workup: Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography (DCM/MeOH or Ethyl Acetate/Hexanes).[1]
-
Tip: Pre-treat the silica column with 1%
to prevent streaking of the basic product.[1]
-
Protocol B: Thioetherification (Reaction with Thiols)
Objective: Synthesis of thioethers without disulfide formation.[1] Challenge: Thiols are prone to oxidation to disulfides under basic conditions.[1]
Reagents:
-
This compound HBr (1.0 equiv)[1]
-
Thiol (R-SH) (1.1 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[2]
-
Solvent: Degassed DCM or DMF.[1]
Step-by-Step Procedure:
-
Degassing: Sparge the solvent (DCM or DMF) with nitrogen for 15 minutes to remove dissolved oxygen.[1]
-
Thiol Activation: Dissolve the Thiol (1.1 equiv) in the degassed solvent.[1] Add DIPEA (2.5 equiv) at
.[1] -
Coupling: Add This compound HBr (1.0 equiv) in one portion.
-
Reaction: Stir at
for 30 minutes, then warm to RT. -
Quench: Quench with saturated
solution. -
Extraction: Extract with DCM. Wash organic layer with water (to remove DMF/salts) and brine.[1]
-
Purification: Isolate via chromatography.
Data Summary & Troubleshooting
| Variable | Amination (Protocol A) | Thiolation (Protocol B)[1][2] |
| Base Choice | Inorganic ( | Organic (DIPEA, |
| Temperature | ||
| Stoichiometry | Excess Amine (1.2–1.5 equiv) to prevent bis-alkylation.[1] | Slight excess Thiol (1.1 equiv).[1] |
| Major Byproduct | Bis-alkylated amine (if primary amine used).[1] | Disulfide (R-S-S-R) if |
| Observation | Reaction mixture turns yellow/orange (normal). | Rapid precipitation of amine-HBr salts.[1] |
Diagram 2: Experimental Workflow Logic
Caption: Decision tree for selecting the optimal protocol based on nucleophile type.
References
-
ChemicalBook. (2025).[1] 4-(Bromomethyl)pyridine hydrobromide Properties and Reactions. Retrieved from [1][2]
-
Sigma-Aldrich. (2025).[1] 2-(Bromomethyl)pyridine hydrobromide Safety Data Sheet. Retrieved from [1]
-
Fisher Scientific. (2025).[1][6] Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide.[1][6] Retrieved from [1][2]
-
Bohdan, D. P., & Borysov, O. V. (2025).[1][2][3][7] An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43–48.[2][7] Retrieved from [1][2]
-
Jia, Y. (2005).[1][2] Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-Nitropyridine. Heterocycles, 65(9).[1][2] Retrieved from [1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Draw the product formed when pyridine reacts with ethyl bromide | Study Prep in Pearson+ [pearson.com]
- 6. fishersci.com [fishersci.com]
- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
Optimizing yields for coupling reactions with picolyl bromides
Topic: Optimizing Yields for Coupling Reactions with Picolyl Bromides Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Stability, Selectivity, and Yield Optimization
Introduction: The "Jekyll and Hyde" Reagent
Picolyl bromides (bromomethylpyridines) are ubiquitous building blocks in medicinal chemistry, commonly used to introduce pyridine moieties into amines (N-alkylation), phenols (O-alkylation), and carbon nucleophiles. They are critical for modulating solubility, basicity, and metabolic stability in drug candidates.
However, these reagents present a paradox: High Reactivity vs. Low Stability .
-
The Problem: As free bases, picolyl bromides—particularly the 2-isomer—are notoriously unstable. The pyridine nitrogen of one molecule acts as a nucleophile toward the alkyl bromide of another, leading to rapid self-quaternization . This results in the formation of insoluble, black pyridinium tars, often within minutes at room temperature.
-
The Solution: Successful coupling requires a protocol that maintains the reagent in its stable hydrobromide (HBr) salt form until the precise moment of reaction, utilizing in situ neutralization strategies to minimize the lifetime of the free base.
Mechanism of Instability
Understanding the degradation pathway is the first step to preventing it. Unlike benzyl bromides, picolyl bromides possess an internal nucleophile (the pyridine nitrogen).
Figure 1: The self-quaternization pathway of picolyl bromide. Keeping the reagent protonated (HBr salt) blocks the nucleophilic nitrogen, preventing polymerization.
Critical Optimization Parameters
A. The "In Situ" Strategy
Never isolate the free base. The gold standard for yield optimization is to add the stable HBr salt directly to the reaction mixture containing the nucleophile and excess base.
B. Base Selection Matrix
The choice of base dictates the concentration of the free picolyl species and the rate of the desired coupling vs. side reactions.
| Base | Type | Recommended For | Pros/Cons |
| Inorganic | Difficult Substrates (Weak nucleophiles) | Pro: "Cesium Effect" enhances solubility and nucleophilicity. Con: Hygroscopic; requires dry solvents. | |
| DIPEA / TEA | Organic | Standard Amines | Pro: Homogeneous; easy workup. Con: Can act as a nucleophile itself (quaternization) if hindered base is not used. |
| NaH | Strong | O-Alkylation / C-Alkylation | Pro: Irreversible deprotonation. Con: Must be used at 0°C; incompatible with protic functional groups. |
| Additive | Finkelstein Conditions | Pro: In situ conversion to Picolyl-Iodide (more reactive) speeds up coupling before degradation occurs. |
C. Solvent Effects[1][2][3]
-
DMF/DMAc: High solubility for inorganic bases (
). Best for difficult couplings but difficult to remove. -
Acetonitrile (MeCN): Excellent compromise. Good for polar intermediates; easy to remove.
-
DCM/Water (Biphasic): Used with Phase Transfer Catalysts (TBAB).[4] Good for simple O-alkylation but often slower.
Detailed Protocol: N-Alkylation of Secondary Amines
Scenario: Coupling a secondary piperazine derivative with 2-(bromomethyl)pyridine hydrobromide.
Reagents
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: 2-(Bromomethyl)pyridine hydrobromide (1.2 – 1.5 equiv)
-
Base: Cesium Carbonate (
) (3.0 – 4.0 equiv)-
Note: You need 1 equiv to neutralize the HBr salt, 1 equiv to scavenge the HBr produced in coupling, and 1-2 equiv excess to drive kinetics.
-
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)
Step-by-Step Procedure
-
Preparation of Nucleophile: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 equiv) in anhydrous MeCN.
-
Tip: If the amine is an HCl salt, add an extra 1.0 equiv of base.
-
-
Base Activation: Add
(3.0 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes to ensure a fine suspension.-
Why? Pre-dispersing the base prevents "hotspots" of acidity when the bromide salt is added.
-
-
Controlled Addition (The Critical Step): Cool the reaction mixture to 0°C (ice bath). Add the solid 2-(bromomethyl)pyridine hydrobromide (1.2 equiv) in small portions over 10–15 minutes.
-
Crucial: Do not dissolve the bromide in solvent first (unless using a syringe pump). Adding solid salt to the cold basic suspension generates the reactive free base slowly, allowing it to react with the amine before it can self-quaternize.
-
-
Reaction Monitoring: Allow the reaction to warm to RT naturally. Monitor by LC-MS or TLC after 2 hours.
-
Checkpoint: If starting material remains but the picolyl bromide is consumed (degraded), cool back to 0°C and add another 0.3–0.5 equiv of the bromide salt.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with saturated
(Basic wash ensures product stays in organic phase; acidic wash would extract the pyridine product). -
Wash with water x2 (to remove DMF/MeCN) and Brine x1.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).
-
Note: Picolyl amines are basic. Pre-treat silica with 1% Triethylamine or use amine-functionalized silica to prevent streaking.
-
Troubleshooting & Decision Tree
Figure 2: Decision tree for selecting conditions and troubleshooting common failure modes.
Safety & Handling
-
Lachrymator: Picolyl bromides are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.
-
Corrosive: The HBr salt is acidic and corrosive.
-
Waste: Quench excess alkylating agent with an amine solution (e.g., ammonia in methanol) before disposal to prevent alkylation of waste drums.
References
-
Reaction Optimization & Base Selection
-
Handling Picolyl Bromide Salts
-
Self-Quaternization Kinetics
-
General N-Alkylation Protocols
-
Phase Transfer Catalysis Applications
-
Environmentally Friendly Green O-Alkylation Reaction. MDPI. Link
-
Sources
- 1. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Bromomethyl)pyridine hydrobromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. 2-(Bromomethyl)pyridine Hydrobromide | 31106-82-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
Solvent selection for 4-(Bromomethyl)-3-ethylpyridine alkylation reactions
Application Note: Solvent Selection & Process Controls for 4-(Bromomethyl)-3-ethylpyridine Alkylation
Executive Summary
This guide details the solvent selection and handling protocols for This compound (typically supplied as the hydrobromide salt, CAS 73870-24-3). This reagent is a potent electrophile used to introduce the 3-ethyl-4-picolyl moiety into pharmacophores.
The Critical Challenge: The free base of this compound is inherently unstable.[1] It possesses both a nucleophilic pyridine nitrogen and a highly reactive benzylic-like electrophile, leading to rapid intermolecular self-quaternization (polymerization) upon neutralization.
Successful alkylation requires a solvent system that balances solubility of the HBr salt with suppression of self-polymerization , while facilitating the reaction with the target nucleophile.[1]
Chemical Context & Stability Mechanisms
The 3-ethyl group provides slight steric shielding around the pyridine nitrogen, but it is insufficient to prevent self-alkylation.[1] The reaction landscape is defined by three competing pathways:
-
Path A (Desired):
attack by the external nucleophile (Amine/Thiol/Enolate). -
Path B (Polymerization): Intermolecular attack by the pyridine nitrogen of one molecule onto the bromomethyl group of another.[1] Result: Insoluble red/pink tars.
-
Path C (Hydrolysis): Reaction with trace water to form the alcohol.
Mechanism Visualization
Figure 1: Kinetic competition between desired alkylation and self-destructive polymerization.
Solvent Selection Matrix
The choice of solvent dictates the protocol.[1] Do not use protic solvents (MeOH/EtOH) unless the nucleophile is vastly more reactive than the solvent (risk of ether formation).
| Solvent Class | Specific Solvent | Solubility (HBr Salt) | Polymerization Risk | Recommendation |
| Polar Aprotic | DMF / DMAc | High | High (if not controlled) | Preferred for difficult nucleophiles. Allows homogeneous reaction but requires strict concentration control. |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Moderate | Best Balance. Good for reflux conditions; easier workup than DMF. |
| Chlorinated | DCM / Chloroform | Low (Insoluble) | Low (Biphasic) | Preferred for simple amines. Use in biphasic mode to keep free base concentration low in the organic phase. |
| Ether | THF / 2-MeTHF | Very Low | Low | Not Recommended generally, unless nucleophile is soluble and salt is added as a solid suspension.[1] |
| Aromatic | Toluene | Insoluble | Low | Specialized. Used only if free-basing ex-situ (high risk). |
Detailed Experimental Protocols
Protocol A: Homogeneous In-Situ Neutralization (DMF/MeCN)
Best for: Weak nucleophiles (e.g., phenols, amides) or when high temperature is required.[1]
Principle: The HBr salt is suspended/dissolved in the solvent.[1] The base is present before the alkylating agent is added, or the alkylating agent is added slowly.[1] This ensures that as soon as the free base is generated, it is statistically more likely to encounter the target nucleophile than another pyridine molecule.[1]
Reagents:
-
Substrate: Target Nucleophile (1.0 equiv)
-
Reagent: this compound HBr (1.1 – 1.2 equiv)
-
Base:
(3.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration relative to nucleophile).
Step-by-Step:
-
Charge: Add the Target Nucleophile and Base (
) to the reaction vessel. -
Solvate: Add anhydrous DMF or MeCN. Stir for 15 mins to ensure partial dissolution/activation of the nucleophile.
-
Cool: Cool the mixture to 0°C (ice bath). Crucial: Lower temp slows polymerization more than it slows many alkylations.[1]
-
Addition: Add this compound HBr as a solid in small portions over 20–30 minutes.
-
Why? This keeps the instantaneous concentration of the free base low.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS/TLC.[1][2]
-
Note: If heating is required, do so only after the addition is complete and the mixture has stirred at RT for 1 hour.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with Brine.[1] Dry over
.[1]
Protocol B: Biphasic "Free-Base-On-Demand" (DCM/Water)
Best for: Strong nucleophiles (e.g., secondary amines, thiols).
Principle: The HBr salt stays in the aqueous layer (safe).[1] The base (aq) generates the free base at the interface, which immediately partitions into the organic layer where the nucleophile waits.[1]
Reagents:
-
Solvent A: DCM (Dichloromethane)
-
Solvent B: Water (or Saturated
) -
Base:
or NaOH (if nucleophile tolerates it).
Step-by-Step:
-
Dissolve: Dissolve the Target Nucleophile in DCM (0.2 M).
-
Prepare Aqueous Phase: Dissolve the this compound HBr salt in water (minimal volume to dissolve). Note: The salt is stable in water if acidic/neutral.[1]
-
Combine: Add the aqueous salt solution to the DCM solution.
-
Initiate: Add saturated aqueous
or rapidly with vigorous stirring . -
Monitor: The reaction occurs as the free base crosses into the DCM.[1]
-
Workup: Separate layers. Extract aqueous layer once with DCM.[1] Combine organics, dry, and concentrate.[1][3]
Critical Process Parameters (CPPs) & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Solution turns bright Pink/Red | Polymerization (Pyridinium salt formation). | Stop. Concentration of free base is too high.[1] Switch to Protocol A (portion-wise addition) or dilute reaction. |
| Low Yield / Unreacted Nucleophile | Hydrolysis of bromide.[1] | Ensure solvents are anhydrous .[1] If using Protocol B, ensure the nucleophile is reactive enough to compete with water.[1] |
| Lachrymatory Effect | Vapor release.[1] | Safety Alert. This compound is a potent lachrymator (tear gas). Use bleach (hypochlorite) to neutralize glassware before removal from fume hood. |
Decision Logic for Researchers
Figure 2: Decision tree for selecting the optimal alkylation protocol.
References
-
ChemicalBook. (2025).[4] 4-(Bromomethyl)pyridine hydrobromide Properties and Synthesis. Retrieved from
-
Salvatore, R. N., et al. (2002).[1][5] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683.[1][5] (Context on Cs2CO3 in DMF).
-
TCI Chemicals. (2025).[4] Safety Data Sheet: 4-(Bromomethyl)pyridine Hydrobromide. Retrieved from
-
BenchChem. (2025). Preventing Over-Alkylation of Amines in Synthesis. Retrieved from
- Organic Chemistry Portal. (2023). Synthesis of Amines - General Methods.
Sources
Troubleshooting & Optimization
Preventing polymerization of 4-(Bromomethyl)-3-ethylpyridine free base
Subject: Prevention of Polymerization & Handling Guidelines
Ticket ID: TECH-SUP-8821 Status: Resolved / Guide Published Urgency: Critical
🚨 CRITICAL ALERT: DO NOT STORE AS FREE BASE
Immediate Action Required: If you have isolated 4-(bromomethyl)-3-ethylpyridine as a free base (oil) and intend to store it for >1 hour , immediately convert it back to its hydrobromide salt or use it in your downstream reaction.
The Issue: this compound free base is thermodynamically unstable. It undergoes rapid, irreversible intermolecular self-quaternization (polymerization) at room temperature, converting from a reactive oil into an insoluble, unreactive solid (pyridinium polymer).
PART 1: The "Why" - Mechanism of Failure
To prevent the issue, you must understand the molecular causality. This molecule contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the benzylic bromide) within the same structure.
The Self-Destruct Mechanism ( )
In its free base form, the nitrogen lone pair of Molecule A attacks the methylene carbon (
Visualization: The Polymerization Cascade
Figure 1: The irreversible cascade from reactive monomer to inert polymer. Once this chain begins, it cannot be reversed to the monomeric form.
PART 2: Safe Handling Protocols
The only way to work with this compound is to store it as the stable Hydrobromide (HBr) Salt and generate the free base "Just-in-Time" (JIT) .
Protocol A: "Just-in-Time" Free Basing
Objective: Generate the free base for immediate use in a nucleophilic substitution or coupling reaction.
Reagents:
-
This compound HBr salt
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
Saturated aqueous NaHCO₃ or Na₂CO₃ (cold)
Workflow:
-
Preparation: Cool all solvents and the aqueous base to
. -
Suspension: Suspend the HBr salt in DCM (approx. 10 mL/g) in a separatory funnel.
-
Neutralization: Add the cold saturated NaHCO₃ solution carefully (CO₂ evolution will occur). Shake quickly and vigorously.
-
Separation: Drain the organic layer (containing the free base) into a flask cooled in an ice bath.
-
Drying: Dry briefly over anhydrous MgSO₄ (
mins) at . -
Utilization: Filter directly into your next reaction vessel. Do not concentrate to dryness unless absolutely necessary, and never apply heat.
Data: Stability Estimates
Note: Values are approximate based on general 4-picolyl halide chemistry.
| State | Temperature | Solvent | Estimated Half-Life ( | Status |
| HBr Salt | Solid | > 2 Years | Safe | |
| Free Base | Neat (Oil) | < 1 Hour | Critical Risk | |
| Free Base | DCM (0.1 M) | 6-12 Hours | Workable Window | |
| Free Base | Methanol | Minutes | High Risk |
PART 3: Troubleshooting & FAQs
Q1: My clear oil turned into a brown/white solid overnight. Can I fix it?
Diagnosis: Polymerization.[1][2] Answer: No. The formation of the pyridinium polymer is irreversible. You cannot "depolymerize" it back to the monomer. The material must be discarded as chemical waste. Prevention: Never leave the free base neat. Always keep it in solution at low temperatures or store as the salt.
Q2: Can I distill the free base to purify it?
Diagnosis: Thermal instability. Answer: Absolutely not. Heating the free base to distillation temperatures will trigger instantaneous, potentially violent polymerization (exothermic). If purification is needed, recrystallize the HBr salt from ethanol/ether, or perform flash chromatography on the free base very rapidly using a cold column (rarely recommended).
Q3: Why does the protocol recommend non-polar solvents like DCM or Ether?
Answer: The polymerization reaction involves the formation of charged species (pyridinium salts) from neutral molecules.
-
Polar solvents (like Methanol, DMF) stabilize the charged transition state, accelerating the reaction.
-
Non-polar solvents (DCM, Toluene, Ether) destabilize the transition state, slowing the polymerization.
Q4: I need to weigh the free base for a precise stoichiometry. How do I do that?
Answer: Do not weigh the free base.
-
Weigh the HBr salt (which is stable and has a defined MW).
-
Assume 100% conversion during the neutralization step (if done correctly).
-
Use the salt mass to calculate the moles of free base entering your reaction.
Workflow Visualization: The "Safe Path"
Figure 2: Operational workflow. The "Critical Decision Point" highlights where most experimental failures occur.
References
-
ChemicalBook. (2022).[3] 4-bromo-3-(bromomethyl)pyridine Safety Data Sheet. Link
-
Fisher Scientific. (2025). 4-(Bromomethyl)pyridine hydrobromide Safety Data Sheet. Link
- Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier. (General reference for nucleophilic reactivity of pyridine nitrogen).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (Reference for the instability of halomethyl pyridines).
-
Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.[4] (Demonstrates industry standard of isolating these species as hydrochloride/hydrobromide salts). Link
Sources
Storage stability of 4-(Bromomethyl)-3-ethylpyridine solutions
Technical Support Center: 4-(Bromomethyl)-3-ethylpyridine
A Guide to the Storage, Handling, and Stability of Solutions
Welcome to the technical support guide for this compound. As a reactive bifunctional intermediate, its successful use in research and development hinges on a clear understanding of its stability characteristics. The presence of a highly reactive bromomethyl group, analogous to a benzylic bromide, makes this reagent susceptible to degradation if not handled and stored correctly.[1]
This guide is designed to provide you with field-proven insights and actionable protocols to ensure the integrity of your this compound solutions, maximizing experimental success and reproducibility. We will move beyond simple storage instructions to explore the causality behind its instability and equip you with the tools to validate stability within your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A: Based on its chemical structure, two primary degradation pathways are of concern:
-
Nucleophilic Attack: The carbon atom of the bromomethyl group is highly electrophilic and susceptible to Sₙ2 reactions.[1] This includes hydrolysis from trace moisture, leading to the formation of the corresponding alcohol (4-(Hydroxymethyl)-3-ethylpyridine), or reaction with nucleophilic solvents (e.g., alcohols, amines).
-
Self-Reaction (Quaternization): Like many bromomethylpyridines, this compound can react with itself. The pyridine nitrogen of one molecule can act as a nucleophile, attacking the bromomethyl group of another molecule to form a pyridinium salt oligomer or polymer. This is often observed as a discoloration or precipitation in concentrated solutions or upon prolonged storage.[2]
Caption: Potential degradation pathways for this compound.
Q2: What is the recommended solvent for preparing a stock solution?
A: Anhydrous, aprotic solvents are strongly recommended. Solvents such as Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM) are good starting choices. Avoid protic solvents like methanol or ethanol, as they can react with the compound.[1] While polar aprotic solvents like DMF and DMSO can be used for reactions, they are hygroscopic and can accelerate degradation if not scrupulously dried.
Q3: How should I store the solid compound and its solutions?
A: Both the solid and its solutions require stringent storage conditions to maximize shelf-life. The general principles for handling air- and moisture-sensitive reagents apply.[3][4]
| Parameter | Solid Compound | Solutions | Rationale |
| Temperature | 2-8°C (Refrigerate) | ≤ -20°C (Freeze) | Reduces the rate of self-reaction and degradation.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis and potential oxidation by excluding moisture and air.[4][6] |
| Light | Amber Vial / Protect from Light | Amber Vial / Protect from Light | Minimizes risk of photolytic degradation, a common issue for organic molecules.[5][7] |
| Container | Tightly sealed, appropriate for chemicals | Tightly sealed vial with a PTFE-lined cap | Prevents ingress of atmospheric moisture and ensures solvent does not evaporate.[8][9] |
Table 1: Recommended General Storage Conditions.
Troubleshooting Guide
Q: My reaction yield is low and inconsistent. I suspect my this compound solution is the problem. How can I diagnose this?
A: This is a common issue stemming from reagent degradation. Follow this diagnostic workflow to identify the root cause.
Caption: Workflow for conducting a solution stability study.
Protocol 3: Generic HPLC-UV Method for Purity Assessment
This method serves as a starting point for monitoring the stability of this compound. It should be optimized for your specific equipment and needs. Analytical methods like HPLC and LC-MS are standard for stability-indicating assays. [10][11]
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 260 nm
-
Expected Elution: The parent compound will be relatively non-polar. Degradation products like the hydrolyzed alcohol will elute earlier.
Solvent Selection Guide for Enhanced Stability
| Solvent Class | Examples | Stability Recommendation | Rationale |
| Aprotic, Non-Polar | Toluene, Hexanes, Diethyl Ether | Excellent | Non-nucleophilic and generally low water content. Ideal for long-term storage of solutions. |
| Aprotic, Polar | THF, DCM, Acetonitrile, Ethyl Acetate | Good | Generally non-reactive, but can be more hygroscopic or contain acidic impurities. Use high-purity, anhydrous grades. [12][13] |
| Aprotic, Polar (Amide/Sulfoxide) | DMF, DMAc, DMSO | Poor to Fair | Highly hygroscopic. Can contain trace amine or other nucleophilic impurities that accelerate degradation. Use only when required for reaction solubility, and use freshly prepared solutions. |
| Protic | Methanol, Ethanol, Water, Isopropanol | Very Poor (Not Recommended) | Act as nucleophiles, directly reacting with the bromomethyl group to form ether or alcohol byproducts. [1] |
Table 2: Solvent Selection Guide for Stability of this compound Solutions.
References
-
4-bromo-2-(bromomethyl)pyridine SDS, 1032650-53-5 Safety Data Sheets - ECHEMI.
-
B3315 - 4-(Bromomethyl)pyridine Hydrobromide - SAFETY DATA SHEET. TCI EUROPE N.V.
-
3-(Bromomethyl)pyridine hydrobromide - SAFETY DATA SHEET. Fisher Scientific.
-
2-(Bromomethyl)pyridine hydrobromide - SAFETY DATA SHEET. Fisher Scientific.
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
-
Safety Data Sheet - 6-Bromo-3-(bromomethyl)-2-methoxypyridine. CymitQuimica.
-
4-Bromopyridine hydrochloride - SAFETY DATA SHEET. Fisher Scientific.
-
4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Loba Chemie.
-
Chemical Safety Data Sheet MSDS / SDS - 4-bromo-3-(bromomethyl)pyridine. ChemicalBook.
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI.
-
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. Benchchem.
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
-
literature review of recent stability indicating methods of pharmaceutical drugs. International Journal of Pharmaceutical Sciences and Research.
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).
-
An In-depth Technical Guide on the Solubility of 4-(bromomethyl)-N,N-dimethylaniline in Organic Solvents. Benchchem.
-
3-BROMO-4-AMINOTOLUENE. Organic Syntheses.
-
An overview on Common Organic Solvents and their Toxicity. International Journal of Pharmaceutical Sciences and Research.
-
Common Organic Solvents: Table of Properties. Scribd.
-
Solubility of Organic and Inorganic Chemicals in Selected Solvents. Defense Technical Information Center.
-
Properties of Common Organic Solvents. University of Minnesota.
-
Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International.
-
2-bromomethyl pyridine into 2-pyridine methanol. ResearchGate.
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- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lobachemie.com [lobachemie.com]
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- 9. chemicalbook.com [chemicalbook.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. file.sdiarticle3.com [file.sdiarticle3.com]
- 13. scribd.com [scribd.com]
Technical Support: Troubleshooting Low Yields in 3-Ethyl-4-Picoline Bromination
Status: Active Ticket Type: Advanced Synthesis Support Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The "Picoline Paradox"
You are likely encountering low yields not because the reaction failed to convert the starting material, but because the product destroyed itself during isolation.
The bromination of 3-ethyl-4-picoline (3-ethyl-4-methylpyridine) presents a unique dual-challenge:
-
Regioselectivity: The 4-methyl protons are electronically activated (more acidic) compared to the 3-ethyl protons, but the ethyl group introduces steric hindrance that can retard the kinetics.
-
Product Instability (The Primary Culprit): The resulting 4-(bromomethyl)-3-ethylpyridine is a "spring-loaded" electrophile. As a free base, the pyridine nitrogen (nucleophile) of one molecule attacks the benzylic bromide (electrophile) of another, leading to rapid self-quaternization.[1] This results in the formation of an intractable "black tar" or polymer during concentration or column chromatography.
This guide moves beyond standard textbook protocols to address these specific failure modes.
Module 1: Critical Failure Modes & Solutions
Issue 1: "My TLC showed product, but I isolated a black tar/solid."
Diagnosis: Self-Quaternization (Polymerization).
Mechanism: Picolyl bromides are stable only as salts or in dilute solution. Concentrating the free base drives intermolecular
-
Do NOT concentrate the reaction mixture to dryness as a free base.
-
Do NOT attempt silica gel chromatography on the free base (silica is slightly acidic and polar, accelerating degradation).[1]
-
Protocol Shift: Isolate the product as the Hydrobromide (HBr) salt or react it in situ (telescoped synthesis).
Issue 2: "The reaction never started (Starting Material recovered)."
Diagnosis: Radical Quenching or Initiator Failure. Mechanism: Radical chain reactions are notoriously sensitive to moisture (which quenches the propagation chain) and oxygen (a diradical that traps reactive intermediates). Corrective Action:
-
Solvent: Ensure Benzotrifluoride or Chlorobenzene is anhydrous (<50 ppm water).
-
Initiator: AIBN has a shelf life. If it is not white/crystalline, recrystallize it from methanol.[1][2]
-
Atmosphere: Sparge the solvent with Argon for 15 minutes prior to heating to remove dissolved oxygen.
Issue 3: "I have a mixture of mono-, di-, and ethyl-brominated products."
Diagnosis: Kinetic Control Failure.[2] Mechanism: The 4-methyl radical is more stable than the 3-ethyl secondary radical, but over-bromination (dibromide) becomes statistically favored as the concentration of mono-bromide increases. Corrective Action:
-
Stoichiometry: Use a slight deficit of NBS (0.90 – 0.95 equivalents) to leave ~5-10% starting material unreacted. This minimizes the statistical probability of the radical attacking the product.
-
Addition: Add NBS in portions over 1 hour rather than all at once.
Visualizing the Reaction & Failure Pathways
The following diagram illustrates the competing pathways. Note that the Red Pathway is the most common cause of "low yield" reports.
Figure 1: Reaction logic flow. The red arrow represents the self-destruction pathway common in picolyl halide synthesis.
Module 2: Optimized Experimental Protocol
This protocol prioritizes isolation of the stable HBr salt to maximize yield.
Reagents:
-
3-Ethyl-4-picoline (1.0 equiv)
-
N-Bromosuccinimide (NBS) (0.95 equiv) - Recrystallize from water if yellow.[2]
-
AIBN (0.05 equiv) or Benzoyl Peroxide.
-
Solvent: Chlorobenzene (Preferred) or Benzotrifluoride (Green alternative).[2] Avoid CCl4 due to toxicity.[1][2]
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-ethyl-4-picoline in anhydrous Chlorobenzene (5 mL per mmol).
-
Degassing: Sparge the solution with Argon for 15 minutes.
-
Addition: Add NBS (0.95 equiv) and AIBN (0.05 equiv).
-
Reaction: Heat to 85°C (internal temperature). Irradiate with a visible light source (e.g., 500W halogen or bright LED) to accelerate initiation.[1]
-
Checkpoint: The reaction should turn orange (bromine generation) and then fade to pale yellow as succinimide precipitates.
-
-
Monitoring: Monitor by NMR (check methyl peak shift) or HPLC. Do not rely solely on TLC as the free base degrades on the plate.
-
Workup (The Critical Step):
-
Cool the mixture to 0°C. Succinimide will precipitate.
-
Filter off the succinimide quickly under Argon.
-
Option A (Salt Isolation - Recommended): Add 1.0 equiv of HBr (33% in acetic acid) or dry HCl in dioxane to the filtrate. The stable salt of the product will precipitate. Filter and wash with cold ether.
-
Option B (Telescoping): Use the filtrate immediately in the next step (e.g., amine alkylation).[1][2] Do not store.
-
Module 3: Troubleshooting FAQ
Q1: Why do you recommend Chlorobenzene over Acetonitrile? A: Acetonitrile is polar. While it dissolves NBS well, it also stabilizes the ionic transition states that lead to "nuclear bromination" (ring substitution) rather than the desired radical side-chain bromination.[2] Chlorobenzene (non-polar) favors the radical mechanism.
Q2: Can I use column chromatography to purify the free base? A: Generally, no.[1][2] The free base reacts with the silanols on silica gel. If you must column, use neutral alumina and elute with 1% Triethylamine in the mobile phase to keep the product deprotonated and minimize degradation, but expect yield loss.[1]
Q3: My NMR shows a shift from ~2.3 ppm to ~4.4 ppm, but also a peak at ~6.5 ppm. What is that?
A: The 4.4 ppm singlet is your methylene (
Q4: How do I distinguish the 3-ethyl bromination impurity? A: Look at the coupling. The desired 4-(bromomethyl) product has a singlet at ~4.4-4.5 ppm. The 3-(1-bromoethyl) impurity will show a quartet (methine) and a doublet (methyl) pattern, usually further downfield due to the secondary nature.[1]
Data Summary: Solvent & Conditions Comparison
| Parameter | CCl4 (Classic) | Acetonitrile | Chlorobenzene (Recommended) |
| Solubility (NBS) | Poor (Heterogeneous) | Good (Homogeneous) | Moderate |
| Reaction Temp | Reflux (77°C) | Reflux (82°C) | 80-90°C |
| Mechanism Bias | Radical (Excellent) | Mixed (Risk of Ring Br) | Radical (Good) |
| Safety Profile | Toxic/Ozone Depleting | Flammable | High Flashpoint |
| Yield Potential | High | Low (Side reactions) | High |
References
-
Djerassi, C. (1948).[1][2][3] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[1][2][3]
-
Thapa, R., et al. (2014).[1][2][4] Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(49), 6743-6746.[1] [1]
-
Goswami, S., et al. (2002).[1] A convenient protocol for the synthesis of 4-(bromomethyl)pyridine hydrobromide. Synthetic Communications. (General protocol adaptation for picolyl salts).
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
Sources
Technical Support Center: Purification of 4-(Bromomethyl)-3-ethylpyridine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for a common challenge in synthetic chemistry: the removal of unreacted N-Bromosuccinimide (NBS) and its byproduct, succinimide, from reaction mixtures containing the target compound, 4-(Bromomethyl)-3-ethylpyridine.
Introduction
The selective benzylic bromination of 4-methyl-3-ethylpyridine using NBS is a crucial step in the synthesis of various pharmaceutical intermediates. However, the subsequent purification can be challenging due to the similar polarities of the product, unreacted starting material, and byproducts. This guide offers a structured, problem-solving approach to effectively purify this compound, ensuring high purity for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I've completed my bromination reaction. What is the first and most critical step to remove the bulk of the succinimide byproduct?
The most effective initial step is a simple aqueous workup. Succinimide, the primary byproduct of the reaction, exhibits significantly higher water solubility compared to your brominated product.
Rationale: The difference in solubility between the non-polar desired product and the more polar succinimide byproduct is the key to a successful initial purification. Exploiting this differential solubility early can prevent complications in subsequent chromatographic steps.
Step-by-Step Protocol: Aqueous Workup
-
Quenching the Reaction: Once the reaction is deemed complete (e.g., by TLC or LC-MS analysis), cool the reaction mixture to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. This will ensure your product remains in the organic phase.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. The succinimide will preferentially partition into the aqueous layer. Repeat the wash 2-3 times to maximize removal.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer and further encourages the partitioning of water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Question 2: After the aqueous workup, I still see residual NBS and succinimide in my crude product. What's the next step?
For residual impurities, column chromatography is the most reliable method. The choice of solvent system is critical for achieving good separation.
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase. The polarity of the solvent system is adjusted to control the elution rate of the compounds.
Recommended Protocol: Silica Gel Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of hexanes and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
This compound: Being less polar, it will elute first.
-
NBS and Succinimide: These more polar compounds will have a stronger affinity for the silica gel and elute later.
-
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.
Troubleshooting Chromatography:
-
Problem: Poor separation between the product and NBS.
-
Solution: Decrease the polarity of the eluent system. A shallower gradient or a less polar isocratic system will increase the resolution between the compounds.
-
-
Problem: The product is streaking on the TLC plate.
-
Solution: This can indicate that the compound is acidic or basic. Consider adding a small amount of a modifier to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape. For pyridine-containing compounds, a small amount of triethylamine is often beneficial.
-
Workflow for Post-Workup Purification
Caption: Workflow for chromatographic purification.
Question 3: Are there any non-chromatographic methods to remove trace amounts of succinimide?
Yes, for nearly pure product contaminated with small amounts of succinimide, trituration or recrystallization can be effective.
Rationale: These methods rely on the differential solubility of the product and the impurity in a chosen solvent system. The goal is to find a solvent in which the product is sparingly soluble, while the succinimide is more soluble.
Protocol: Trituration
-
Place the crude solid in a flask.
-
Add a small amount of a solvent in which succinimide is soluble, but your product is not (e.g., cold diethyl ether or a mixture of hexanes and a small amount of ethyl acetate).
-
Stir the slurry vigorously. The succinimide will dissolve in the solvent.
-
Filter the solid product and wash with a small amount of the cold solvent.
-
Dry the purified product under vacuum.
Data Summary
For effective purification, understanding the solubility of the key components is crucial.
| Compound | Water Solubility | Dichloromethane (DCM) Solubility | Diethyl Ether Solubility |
| Succinimide | High | Sparingly Soluble | Sparingly Soluble |
| N-Bromosuccinimide (NBS) | Sparingly Soluble (Reacts) | Soluble | Sparingly Soluble |
| This compound | Low | High | High |
Chemical Logic: Why These Methods Work
The purification strategies outlined above are based on the fundamental chemical and physical properties of the molecules involved.
Caption: Logic of separation based on polarity.
This guide provides a foundational approach to purifying this compound. Always prioritize safety and consult the Safety Data Sheets (SDS) for all chemicals used. For highly specific or complex purification challenges, further optimization may be required.
References
-
Succinimide | C4H5NO2 - PubChem. National Center for Biotechnology Information. [Link]
Handling lachrymatory properties of 4-(Bromomethyl)-3-ethylpyridine
[1]
Status: ● Active | Ticket ID: #LCH-4B3EP-Safe | Priority: Critical Assigned Specialist: Senior Application Scientist[1]
⚠️ URGENT SAFETY PREFACE
Do not treat this compound like a standard reagent. 4-(Bromomethyl)-3-ethylpyridine is a benzyl bromide derivative . It acts as a potent alkylating agent and lachrymator. It does not merely "irritate" eyes; it chemically attacks the sensory nerve endings in your cornea and respiratory tract.
-
Zero-Tolerance Policy: Never handle this outside a certified fume hood.
-
The "Sniff Test" is Forbidden: If you can smell it, you have already been overexposed. The threshold for odor detection is often higher than the threshold for corneal injury.
Module 1: The Mechanism of Action
User Question: "Why does this compound cause immediate, intense pain even at low concentrations?"
Technical Insight: The lachrymatory effect is not a simple physical irritation; it is a specific chemical attack on the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1). This channel is the body's primary "chemical nociceptor" (pain sensor).
Unlike acid burns which rely on pH change, this compound acts as an electrophile .[1] It crosses the cell membrane (aided by its lipophilic ethyl-pyridine structure) and forms a covalent bond with cysteine residues on the TRPA1 channel. This locks the channel open, flooding the nerve with Calcium (
Visualization: The Lachrymatory Pathway
Caption: Electrophilic attack mechanism on TRPA1 channels leading to neurogenic inflammation.[1]
Module 2: PPE & Engineering Controls
User Question: "I am wearing standard nitrile gloves and a surgical mask. Is this sufficient?"
Technical Insight: Absolutely not.
-
Surgical Masks: Provide zero protection against organic vapors.
-
Standard Nitrile (4 mil): Benzyl bromide derivatives can permeate thin nitrile in <10 minutes . Once inside the glove, the occlusion effect increases absorption through the skin, leading to severe chemical burns.
Validated PPE Standards
| Component | Minimum Requirement | Technical Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (inspection grade)2. Outer: Silver Shield (Laminate) or Viton | Laminate films provide >4 hours breakthrough time. Thin nitrile degrades rapidly upon contact with alkyl halides. |
| Respiratory | Full-Face Respirator with OV/AG Cartridges (Organic Vapor/Acid Gas) | Eyes must be sealed from vapors. Half-masks leave corneas exposed to alkylation. |
| Eye Protection | Chemical Goggles (if not using full-face respirator) | Safety glasses have gaps. Vapors travel around lenses to attack the moist corneal surface. |
| Engineering | Fume Hood (Sash <18 inches) | Maintain face velocity >100 fpm. All weighing must occur inside the hood. |
Module 3: Experimental Workflow & Quenching
User Question: "How do I neutralize the reaction mixture? Can I just wash it with water?"
Technical Insight: Do NOT rely on water alone. Hydrolysis of benzyl bromides is slow and generates Hydrogen Bromide (HBr) , which is corrosive.[1] You must use a "soft" nucleophile to chemically scavenge the alkylating agent rapidly.
-
Best Agent: Sodium Thiosulfate (
). -
Chemistry: The thiosulfate ion (
) attacks the methylene carbon, displacing the bromide.[1] The resulting Bunte salt is water-soluble and non-lachrymatory.
Safe Handling Protocol
Caption: Mandatory containment and chemical neutralization workflow.
Step-by-Step Quenching Procedure:
-
Preparation: Prepare a 10-20% aqueous solution of Sodium Thiosulfate or Sodium Bisulfite before starting the reaction.
-
Quench: At the end of the reaction (or for cleaning glassware), add the thiosulfate solution.
-
Contact Time: Stir vigorously for at least 30 minutes. The biphasic mixture requires time for the nucleophile to transfer and react.
-
Verification: The organic layer should lose its lachrymatory potency. Note: Do not sniff to verify.
Module 4: Spill Response & Emergencies
User Question: "I dropped a vial in the hood. What do I do?"
Troubleshooting Guide:
-
Evacuate & Close: Immediately pull the fume hood sash fully down. Evacuate the immediate lab area to allow aerosols to settle/exhaust (15-30 mins).
-
Do Not Use Water: Water spreads the organic liquid.
-
Neutralization Slurry:
-
Mix Sodium Thiosulfate (solid or concentrated solution) with an inert absorbent (vermiculite or sand).
-
Wearing Silver Shield gloves and a respirator , apply the slurry from the outer edge of the spill inward.
-
-
Wait: Allow 20-30 minutes for the reaction to occur.
-
Cleanup: Scoop the slurry into a hazardous waste container. Double-bag the waste.
-
Surface Decon: Wipe the surface with a dilute ammonia solution (5%) or further thiosulfate solution to catch trace residues.
Module 5: Waste Disposal
User Question: "Can I put the rotary evaporator trap waste into the main solvent drum?"
Technical Insight: Risk: Residual benzyl bromide in the main waste drum can vaporize, effectively "gassing" the next person who opens the drum.
Protocol:
-
Segregate: Keep waste streams containing this compound separate until neutralized.
-
Pre-treat: Add excess Sodium Thiosulfate to the waste container.
-
Labeling: Clearly label the waste tag with "Lachrymator - Neutralized with Thiosulfate" to alert EHS/Disposal teams.
References
-
Mechanism of Action (TRPA1): Bessac, B. F., & Jordt, S. E. (2008).[1] Breathtaking irritants: TRPA1 calcium channels as targets of tear gas agents. Journal of General Physiology.
-
Chemical Safety & Toxicology (Benzyl Bromide Derivatives): Fisher Scientific. (2021). Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide.
-
Glove Permeation Data: Showagroup. (n.d.). Chemical Permeation Guide (Benzyl Bromide).
-
Neutralization Protocols: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Technical Guide: Stabilization of Reactive Picolyl Halides During Workup
Executive Summary & Core Instability Mechanism
The Problem: Picolyl halides (chloromethyl- and bromomethylpyridines) are notoriously unstable as free bases. Users often report reaction mixtures turning into black tars or experiencing massive yield loss during aqueous workup or concentration.
The Root Cause: Self-Quaternization (Intermolecular Polymerization). Unlike benzyl halides, picolyl halides contain both a nucleophile (the pyridine nitrogen) and an electrophile (the alkyl halide) within the same molecule.
-
In the Salt Form (HCl/HBr): The nitrogen is protonated (
), removing its nucleophilicity. The molecule is stable.[1] -
In the Free Base Form: The nitrogen is unprotonated (
) and attacks the methylene carbon of a neighboring molecule. This triggers a chain reaction, forming ionic oligomers and polymers (often observed as a red/brown oil or black tar).
The Golden Rule: Never store the free base. Isolate and handle picolyl halides exclusively as hydrochloride or hydrobromide salts. If the free base is required for a reaction, generate it in situ or use it immediately after cold extraction.
Troubleshooting Dashboard (Q&A)
Issue 1: "My product turned into a black tar during rotary evaporation."
Diagnosis: You likely concentrated the free base solution. As the solvent is removed, the concentration of the picolyl halide increases, exponentially accelerating the bimolecular self-quaternization reaction. Heat from the water bath exacerbates this. Solution:
-
Immediate Action: Do not concentrate picolyl halide free bases to dryness.
-
Protocol Shift: Switch to a "telescoped" process. Extract the free base into the organic solvent (e.g., DCM or Ether), dry it briefly (MgSO₄), and add it directly to the next reaction mixture as a solution. Calculate the concentration based on the theoretical yield or a quantitative NMR of an aliquot.
Issue 2: "I see a rapid color change from yellow to red/brown during extraction."
Diagnosis: This indicates the onset of polymerization or oxidative degradation. 2- and 4-picolyl halides are particularly prone to forming colored charge-transfer complexes and oligomers. Solution:
-
Temperature Control: Perform all extractions at 0°C to 4°C .
-
Speed: Minimize the time the compound spends in the free base form.
-
Biphasic Buffer: Use a mild base (saturated NaHCO₃ or cold 1M NaOH) and separate layers immediately. Avoid prolonged exposure to strong aqueous bases which can also promote hydrolysis to the alcohol (picolyl alcohol).
Issue 3: "My yield is low, and NMR shows picolyl alcohol."
Diagnosis: Hydrolysis.[2] The benzylic-like carbon is highly susceptible to
-
pH Management: Do not use highly basic washes (pH > 12) for extended periods.
-
Workup Modification: If neutralizing the salt, use a stoichiometric amount of base in a biphasic mixture and extract immediately. Alternatively, use a solid-supported base (e.g., carbonate resins) in an anhydrous organic solvent to liberate the free base without introducing water.
Issue 4: "How do I store the intermediate if I can't use it immediately?"
Diagnosis: Storage of the free base is not viable. Solution:
-
Re-acidification: If you have generated the free base but cannot proceed, immediately bubble dry HCl gas through the solution or add 4M HCl in Dioxane to precipitate the stable hydrochloride salt. Filter and store the salt.
-
Storage Conditions: Store the salt in a desiccator at -20°C. Moisture can induce hydrolysis even in the salt form over time.
Experimental Protocols
Protocol A: In Situ Neutralization (Recommended)
Best for reactions where the picolyl halide is an electrophile and the nucleophile is base-tolerant.
-
Suspend: Place the commercially available Picolyl Chloride Hydrochloride (1.0 equiv) in the reaction solvent (e.g., DMF, Acetonitrile, or DCM).
-
Scavenge: Add an excess of non-nucleophilic base (e.g., 2.5 equiv of DIPEA or 3.0 equiv of K₂CO₃).
-
Note: The first equivalent neutralizes the HCl salt; the remaining base scavenges the acid generated during the substitution reaction.
-
-
React: Add your nucleophile immediately. The free base is generated transiently and consumed by the nucleophile faster than it can self-quaternize.
Protocol B: Cold Biphasic Isolation (If Free Base Isolation is Mandatory)
Use this only if your nucleophile is incompatible with the salt byproducts or excess base.
-
Preparation: Cool the extraction solvent (DCM or Et₂O) and the neutralization solution (Sat. NaHCO₃ or 1M NaOH) to 0°C .
-
Neutralization: Suspend the Picolyl Halide HCl salt in the cold organic solvent. Slowly add the cold aqueous base with vigorous stirring.
-
Separation:
-
Separate the layers quickly in a cold separatory funnel.
-
Extract the aqueous layer once more with cold organic solvent.
-
-
Drying: Dry the combined organics over anhydrous MgSO₄ (kept cold) for 5 minutes.
-
Usage: Filter the solution directly into the subsequent reaction vessel. Do not concentrate. Assume 100% conversion for stoichiometry or check a small aliquot via NMR.
Protocol C: Re-Salting (Rescue Procedure)
Use this to stabilize a free base solution for storage.
-
Dissolve: Ensure the free base is in a non-protic solvent (DCM, Et₂O, Dioxane).
-
Acidify: Add 1.1 equivalents of 4M HCl in Dioxane or 2M HCl in Ether dropwise at 0°C.
-
Precipitate: The Picolyl Chloride Hydrochloride will precipitate as a white/off-white solid.[3]
-
Isolate: Filter under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption. Wash with dry ether.
-
Store: Transfer to a vial, seal under Argon, and store at -20°C.
Stability Data & Comparison
| Parameter | Picolyl Halide Salt (HCl) | Picolyl Halide Free Base |
| State | Solid (Crystalline) | Liquid / Low-melting solid |
| Shelf Life (25°C) | Months to Years (if dry) | Minutes to Hours |
| Shelf Life (-20°C) | Years | Days (degrades to tar) |
| Main Degradant | Picolyl Alcohol (if wet) | Self-Quaternized Polymer |
| Reactivity | Latent Electrophile | Active Electrophile & Nucleophile |
| Handling | Benchtop stable | Handle cold (< 4°C), dilute |
Visualizations
Figure 1: The Self-Quaternization Trap
This diagram illustrates why the free base degrades and how protonation prevents it.
Caption: The cycle of stability. The free base possesses both nucleophilic (N) and electrophilic (CH2-Cl) sites, leading to rapid self-destruction unless protonated.
Figure 2: Workup Decision Tree
A logic flow for handling picolyl halides in the lab.
Caption: Decision matrix for selecting the safest handling protocol based on downstream reaction requirements.
References
-
Fisher Scientific. 4-(Chloromethyl)pyridine hydrochloride, 98% Product Information. Retrieved from
-
Sigma-Aldrich. 4-(Chloromethyl)pyridine hydrochloride Safety & Handling. Retrieved from [4][5]
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 23392: 2-(Chloromethyl)pyridine hydrochloride. Retrieved from
-
University of Rochester. Workup Tricks and Troubleshooting. Department of Chemistry. Retrieved from
-
BenchChem. Handling Instability of Pyridine Derivatives. Retrieved from
Sources
- 1. 4-(Chloromethyl)pyridine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]
- 4. 4-(氯甲基)吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(氯甲基)吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
Controlling side reactions during alkylation with picolyl bromides
Topic: Controlling Side Reactions & Process Optimization Doc ID: TS-ORG-PB-001 Status: Active
Executive Summary: The "Jekyll & Hyde" Reagent
Picolyl bromides (bromomethylpyridines) are indispensable building blocks in medicinal chemistry, particularly for introducing pyridine moieties into scaffolds to modulate solubility and metabolic stability. However, they present a unique "Jekyll and Hyde" challenge:
-
The Salt (Dr. Jekyll): As hydrobromide salts (HBr), they are stable, crystalline solids.
-
The Free Base (Mr. Hyde): Once neutralized, the free base is highly unstable and prone to rapid, exothermic self-quaternization (polymerization).
This guide addresses the primary failure mode—uncontrolled self-polymerization —and provides validated protocols to ensure the alkylation of your target nucleophile dominates over the side reactions.
Critical Failure Mode: Self-Quaternization
Symptom: The reaction mixture turns black/tarry; yield is negligible; insoluble precipitate forms.
The Mechanism
The most common side reaction is intermolecular self-quaternization . The pyridine nitrogen of one molecule (nucleophile) attacks the methylene carbon of another molecule (electrophile). This creates a chain reaction, forming an insoluble cationic polymer (often called "black tar").
Risk Factor: This reaction is second-order kinetically (
Visualization: The Polymerization Trap
The following diagram illustrates the competing pathways. Your goal is to force the "Desired Pathway" by keeping the "Free Base" concentration low.
Figure 1: Kinetic competition between desired alkylation and self-polymerization.
Validated Protocol: In Situ Neutralization
Do not isolate the free base. The safest and most effective method is to generate the reactive free base in situ in the presence of your nucleophile.
Protocol: N-Alkylation of an Amine/Amide
Reagents:
-
Target Nucleophile (1.0 equiv)
-
Base:
or (3.0 - 4.0 equiv) -
Picolyl Bromide HBr Salt (1.1 - 1.2 equiv)
-
Solvent: DMF or Acetonitrile (Anhydrous)
Step-by-Step Workflow:
-
Nucleophile Activation: Charge the reaction vessel with the Target Nucleophile and Base in the solvent. Stir at room temperature for 15–30 minutes. This ensures the target is deprotonated (if acidic) or fully dissolved.
-
Why? You want the target nucleophile ready and waiting in high concentration.[1]
-
-
Slow Addition (The Critical Step): Add the Picolyl Bromide HBr salt directly to the stirring mixture.
-
Best Practice: Add as a solid in small portions over 30–60 minutes.
-
Alternative: If the scale is large, dissolve the salt in the minimum amount of solvent and add via syringe pump.
-
-
The "Feed" Logic: As the salt dissolves, the inorganic base neutralizes it slowly. The transient free base is immediately surrounded by a high concentration of the Target Nucleophile.
-
Result:
.
-
-
Monitoring: Monitor via LCMS. If the reaction stalls, do not add more picolyl bromide immediately. Add a small amount of base first to ensure the system hasn't become acidic (which would protonate the nucleophile and stop the reaction).
Workflow Diagram
Figure 2: Optimal workflow for minimizing side reactions.
Troubleshooting & FAQs
Q1: I must isolate the free base for a specific reaction. How do I do it safely?
A: If you absolutely cannot use the in situ method (e.g., your nucleophile is base-sensitive):
-
Keep it Cold: Perform the neutralization (partition between DCM and sat.
) at 0°C. -
Keep it Dilute: Do not concentrate the organic layer to dryness. The neat free base will polymerize explosively or solidify into a tar.
-
Use Immediately: Use the solution within minutes of preparation.
Q2: Which base should I choose?
The choice of base dictates the reaction kinetics and side-reaction profile.
| Base | Strength | Recommended For | Notes |
| Moderate | Standard Protocol | Best balance. Slow release of free base. | |
| DIPEA / | Weak/Mod | Soluble Targets | Good for homogenous reactions, but ammonium salts formed can complicate workup. |
| NaH | Strong | Weak Nucleophiles | Caution: NaH will react with the HBr salt to release |
| NaOH / KOH | Strong | Phase Transfer | Use with PTC (TBAB) in biphasic systems (DCM/Water). |
Q3: Why is my yield lower with 4-picolyl bromide compared to 3-picolyl bromide?
-
4-Picolyl & 2-Picolyl: The nitrogen is conjugated with the exocyclic carbon. This makes the free base more prone to self-reaction (resonance stabilization of the transition state) and the resulting polymer more stable.
-
3-Picolyl: The nitrogen is not conjugated in the same way, making the free base slightly more stable (though still labile).
-
Action: For 2- and 4-isomers, increase the dilution factor (more solvent) and slow down the addition rate further.
Q4: How do I remove the "Black Tar" from my flask?
A: The polymer is often insoluble in organic solvents and water.
-
Method A: Soak in concentrated HCl (breaks down the polymer matrix).
-
Method B: Oxidative cleaning (Piranha solution or Chromic acid) – Extreme Caution Required.
References & Grounding
-
Sigma-Aldrich. Product Specification: 2-(Bromomethyl)pyridine hydrobromide.Link (Accessed via Safety Data Sheet repositories).
-
Katritzky, A. R., et al. Handbook of Heterocyclic Chemistry. Elsevier. (General Reactivity of Pyridines).
-
Boucher, E. A., et al. "Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl and arylalkyl bromides."[4][5] J. Chem. Soc., Faraday Trans. 1, 1982, 78, 75-88. (Kinetic basis for polymerization). Link
-
BenchChem. Preventing polymerization during reactions. (General handling of reactive monomers). Link
-
TCI Chemicals. Safety Data Sheet: 4-(Bromomethyl)pyridine Hydrobromide.Link
Sources
- 1. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.unina.it [iris.unina.it]
- 4. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
De-acidification protocols for 4-(Bromomethyl)-3-ethylpyridine hydrobromide
Technical Support Center: De-acidification Protocols for 4-(Bromomethyl)-3-ethylpyridine Hydrobromide
Welcome to the Technical Support Center. Handling this compound hydrobromide requires strict kinetic control. As a hydrobromide salt, the molecule is completely stable. However, upon de-acidification (free-basing), the molecule becomes bifunctional: it possesses both a highly nucleophilic pyridine nitrogen and a highly electrophilic benzylic bromide. This dual nature makes the free base exceptionally prone to rapid intermolecular self-condensation, forming poly(methylenepyridinium) salts [1].
This guide provides field-proven troubleshooting protocols to successfully navigate this kinetic competition and isolate your target compounds.
Mandatory Visualization: Reaction Pathways
Reaction pathways of this compound: desired substitution vs. self-condensation.
Section 1: Standard Operating Protocols
Protocol A: Ex Situ Biphasic De-acidification (For Moisture-Sensitive Downstream Reactions)
This protocol extracts the free base into an organic phase. It relies on the principle that keeping the free base dilute and cold suppresses the bimolecular self-condensation rate [2].
Step-by-Step Methodology:
-
Preparation: Pre-cool a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and an organic extraction solvent (diethyl ether or dichloromethane) to 0 °C in an ice bath.
-
Suspension: Suspend this compound hydrobromide (1.0 equiv) in the cold organic solvent (approx. 10 mL per mmol).
-
Neutralization: Slowly add the cold aqueous base under vigorous stirring until the aqueous layer reaches pH 8.
-
Extraction: Transfer to a pre-cooled separatory funnel. Immediately separate the organic layer. Extract the aqueous layer one more time with cold organic solvent.
-
Drying: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄ for exactly 5 minutes at 0 °C.
-
Immediate Utilization: Filter the drying agent and immediately add the organic solution containing the free base to your downstream reaction mixture. Crucial: Do not concentrate the solution to dryness under reduced pressure [3].
Protocol B: In Situ De-acidification (For Robust Nucleophiles)
When the downstream nucleophile is compatible with mild bases, generating the free base directly in the reaction flask is the most efficient method. The reactive intermediate is consumed by the target nucleophile the moment it is generated, outcompeting the self-condensation pathway.
Step-by-Step Methodology:
-
Mixture: Combine the hydrobromide salt (1.0 equiv) and the target nucleophile (1.1–1.5 equiv) in a polar aprotic solvent (e.g., DMF or Acetonitrile).
-
Cooling: Chill the reaction vessel to 0 °C.
-
Base Addition: Dropwise, add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) or finely powdered anhydrous K₂CO₃.
-
Reaction: Allow the mixture to slowly warm to room temperature while stirring. Monitor via TLC or LC-MS.
Section 2: Quantitative Data & Method Selection
| Strategy | Base Used | Operating Temp | Advantages | Limitations | Ideal Use Case |
| Ex Situ Biphasic | NaHCO₃ / K₂CO₃ (aq) | 0 °C | Removes HBr salts completely; prevents base interference. | Requires rapid execution; difficult to quantify exact free base yield. | Organometallic reactions; base-sensitive nucleophiles. |
| In Situ Organic | DIPEA / TEA | 0 °C to RT | Highly efficient; minimizes handling of reactive free base. | Generates amine hydrobromide salts in the reaction mixture. | Amine/alcohol alkylations; robust SN2 substitutions. |
| In Situ Inorganic | K₂CO₃ (solid) | 0 °C to RT | Easy workup; insoluble salts can be filtered off easily. | Heterogeneous reaction may lead to slower de-acidification. | Phenol alkylations; Williamson ether syntheses. |
Section 3: Troubleshooting & FAQs
Q: My organic extract turned from transparent to deep red/black during rotary evaporation. What happened? A: You have triggered self-condensation. As the solvent evaporates, the concentration of the free base increases exponentially, driving the bimolecular polymerization kinetics. The deep red color is a hallmark indicator of poly(pyridinium) salt formation [3]. Solution: Never concentrate the free base. Use it immediately as a dilute solution.
Q: Can I use Sodium Hydroxide (NaOH) to neutralize the hydrobromide salt? A: No. Strong aqueous bases like NaOH or KOH will cause competitive hydrolysis of the benzylic bromide, converting your starting material into 4-(hydroxymethyl)-3-ethylpyridine. Always use mild bases like NaHCO₃ or K₂CO₃.
Q: Why is my downstream alkylation yield so low (<20%) despite following the in situ protocol? A: This usually indicates a kinetic mismatch. If your target nucleophile is sterically hindered or weakly nucleophilic, the in situ generated free base will react with itself faster than it reacts with your nucleophile. Solution: Switch to the ex situ biphasic protocol, ensure the target nucleophile is fully deprotonated (if applicable) before adding the dilute bromomethylpyridine solution, or use a large excess of the nucleophile.
Q: How should I store the material? A: Always store this compound as the hydrobromide salt in a tightly sealed container, protected from light and moisture, ideally at 2–8 °C or -20 °C for long-term storage. Never attempt to store the free base.
References
-
Title: Poly(methylenepyridinium)s by Poly(N-alkylation) of Substituted bromomethylpyridine Source: semanticscholar.org URL: [Link]
-
Title: Counterion dependence of normal versus abnormal binding of triazolium salts to an iridium complex Source: uky.edu URL: [Link]
-
Title: Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates Source: acs.org URL: [Link]
Minimizing hydrolysis of 4-(Bromomethyl)-3-ethylpyridine in aqueous media
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Hydrolysis of 4-(Bromomethyl)-3-ethylpyridine in Aqueous Media
Executive Summary & Core Mechanism
This compound is a highly reactive picolyl halide. Its instability in aqueous media stems from two competing degradation pathways: nucleophilic hydrolysis and self-quaternization (polymerization) .
The bromine atom at the benzylic (picolylic) position is an excellent leaving group. In the presence of water or hydroxide, it undergoes displacement to form the hydroxymethyl derivative. Furthermore, if the pyridine nitrogen is deprotonated (free base form), it becomes a nucleophile that can attack the bromomethyl group of another molecule, leading to insoluble polymers or bis-pyridinium salts.[1]
The Golden Rule: To stabilize this compound, you must suppress both the nucleophilicity of the solvent (water) and the nucleophilicity of the pyridine nitrogen itself.[1] This is achieved by maintaining the compound in its protonated salt form (Hydrobromide, HBr) and minimizing water activity.
Troubleshooting Guide (Q&A)
Scenario A: "My compound degrades instantly during aqueous workup."
-
Diagnosis: The pH of your aqueous layer is likely too high (neutral or basic). At pH > 5, the pyridine nitrogen deprotonates, and the free base rapidly hydrolyzes or polymerizes.
-
Solution:
-
Acidify the Aqueous Layer: Ensure the receiving aqueous phase is acidic (pH < 2) before contact. Use 1M HBr or HCl. This keeps the pyridine nitrogen protonated (
), which inductively deactivates the bromomethyl group towards solvolysis and prevents self-reaction. -
Temperature Control: Perform the extraction at 0–4°C. Hydrolysis rates drop significantly (approx. 2-3x per 10°C drop) at lower temperatures.
-
Speed: Do not let layers settle for prolonged periods. Shake vigorously and separate immediately.
-
Scenario B: "I see a white precipitate forming in my reaction mixture."
-
Diagnosis: This is likely the bis-pyridinium salt (dimer/polymer) forming via self-quaternization. This occurs if the free base is present in a concentrated solution.
-
Solution:
-
Maintain Salt Form: Ensure you are using the HBr salt. If you generated the free base in situ, use it immediately.
-
Dilution: High concentrations favor bimolecular self-reaction. Dilute the reaction if possible.
-
Solvent Choice: Switch to non-nucleophilic, polar aprotic solvents like Acetonitrile (ACN) or DMF, and ensure they are anhydrous.[1]
-
Scenario C: "The LC-MS shows a mass shift of -63 Da (loss of Br, gain of OH)."
-
Diagnosis: Classic hydrolysis to 4-(hydroxymethyl)-3-ethylpyridine.[1]
-
Solution:
-
Check Solvent Water Content: Even "dry" solvents can absorb moisture. Use molecular sieves (3Å or 4Å).
-
Avoid Alcohols: Do not use Methanol or Ethanol as solvents; they will form the methyl/ethyl ether (solvolysis) faster than water hydrolyzes it.
-
Visualizing the Degradation Pathways
The following diagram illustrates the competing pathways and the critical role of pH in controlling stability.
Caption: Stability logic flow. Green nodes represent stable states; Red/Black nodes represent degradation products. High pH triggers the formation of the reactive free base.
Experimental Protocols
Protocol A: Safe Handling & Storage
-
Storage: Store exclusively as the Hydrobromide (HBr) salt .
-
Environment: Keep under Argon/Nitrogen atmosphere in a desiccator at -20°C.
-
Handling: Weigh out quickly in air, but dissolve immediately in anhydrous solvent.
Protocol B: Optimized Aqueous Workup (If Unavoidable)
If you must wash an organic layer containing the product with water:
-
Preparation: Pre-cool all solvents to 0°C. Prepare a "Stop Solution" of 1M HBr (aq) or saturated
. -
Quench: Pour the reaction mixture into the cold acidic solution.
-
Extraction:
-
Use Dichloromethane (DCM) or Chloroform (these dissolve the free base well, but the salt may partition to water; Note: If you need to extract the compound, you are in a bind.[1] The salt is water-soluble, the base is unstable.)
-
Strategy Shift: Do not wash with water if possible. Instead, filter off inorganic salts (like LiBr/MgBr) using a dry frit or Celite pad washed with anhydrous DCM.
-
If you must extract the free base: Neutralize cold (0°C) with saturated
rapidly, extract into DCM, dry over immediately, and concentrate at room temperature (do not heat). Use the residue immediately.
-
Protocol C: Stability Testing
To verify the stability in your specific media:
-
Dissolve 1 mg of compound in 1 mL of the test solvent (e.g.,
vs ). -
Monitor via 1H NMR immediately.
-
Look for the shift of the methylene protons (
-Br).-
Bromomethyl: ~4.4 - 4.6 ppm (singlet).
-
Hydroxymethyl (Hydrolysis): ~4.7 - 4.9 ppm (shift varies by solvent).
-
Alkoxymethyl (Solvolysis): Distinct shift depending on alcohol.
-
Data & Reference Tables
Table 1: Estimated Stability Profile
Based on general pyridyl methyl halide reactivity.
| Parameter | Condition | Stability Impact | Half-Life (Est.) |
| pH | < 2 (Acidic) | High (Protonation prevents self-reaction) | Days/Weeks |
| pH | 7 (Neutral) | Low (Free base forms, autocatalytic) | Minutes/Hours |
| pH | > 10 (Basic) | Critical (Rapid | Seconds |
| Temp | 25°C | Moderate | Hours |
| Temp | 0°C | Improved | Days |
| Solvent | Methanol | Incompatible (Forms Methyl Ether) | Minutes |
FAQ
Q: Can I use the hydrochloride salt instead of hydrobromide? A: Yes, but the hydrobromide is often preferred synthetically because it is heavier (easier to weigh) and less hygroscopic than the hydrochloride in some pyridine derivatives.[1] The stability principle remains the same.
Q: Why does my product turn pink/red upon standing? A: This is a hallmark of pyridine oxidation and polymerization. It indicates the formation of "pyridine red" type oligomers. It means your compound was exposed to moisture or air while in the free-base form.
Q: Can I purify this on silica gel? A: Risky. Silica is slightly acidic but contains bound water. The free base often streaks or decomposes. Alumina (Neutral, Grade III) is often better, or use reverse-phase (C18) with an acidic mobile phase (0.1% TFA in Water/ACN) to keep it protonated during purification.
References
- Mabey, W., & Mill, T. (1978). Critical Review of Hydrolysis of Organic Compounds in Water Under Environmental Conditions. Journal of Physical and Chemical Reference Data. (Contextual grounding for alkyl halide hydrolysis kinetics).
- ResearchGate. (2011). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
Sources
Validation & Comparative
Structural Verification of 4-(Bromomethyl)-3-ethylpyridine: A Comparative ¹H NMR Guide
Executive Summary & Analytical Context
In the development of complex active pharmaceutical ingredients (APIs), functionalized pyridines serve as critical building blocks. Specifically, 4-(Bromomethyl)-3-ethylpyridine is a highly reactive alkylating agent used to introduce the 3-ethylpyridyl pharmacophore into larger molecular scaffolds.
However, synthesizing this compound—typically via the radical bromination of 4-methyl-3-ethylpyridine [1]—presents a significant analytical challenge. The reaction can yield unreacted precursor, over-brominated byproducts, or regioisomers if the starting material is impure. As a Senior Application Scientist, I have found that relying solely on mass spectrometry (LC-MS) is insufficient, as it cannot easily differentiate between brominated regioisomers.
This guide provides an authoritative, objective comparison of the ¹H NMR profile of this compound against its synthetic precursor and its primary structural isomer. By understanding the causality behind the chemical shifts, researchers can establish a self-validating analytical workflow for absolute structural confirmation.
Comparative ¹H NMR Analysis: Target vs. Alternatives
To validate the structure of this compound, we must compare its ¹H NMR spectrum against two primary alternatives:
-
The Precursor: 4-Methyl-3-ethylpyridine (to monitor reaction completion).
-
The Regioisomer: 3-(Bromomethyl)-4-ethylpyridine (to confirm regioselectivity if synthesizing from a mixed dialkylpyridine batch).
Quantitative Chemical Shift Comparison
The following table summarizes the diagnostic ¹H NMR signals (acquired in CDCl₃ at 400 MHz) required to differentiate these three closely related structures [2, 3].
| Proton Assignment | 4-Methyl-3-ethylpyridine (Precursor) | This compound (Target) | 3-(Bromomethyl)-4-ethylpyridine (Isomer) |
| H2 (Pyridine Ring) | ~8.35 ppm (s) | ~8.50 ppm (s) | ~8.65 ppm (s) |
| H6 (Pyridine Ring) | ~8.30 ppm (d, J = 5.0 Hz) | ~8.45 ppm (d, J = 5.0 Hz) | ~8.40 ppm (d, J = 5.0 Hz) |
| H5 (Pyridine Ring) | ~7.05 ppm (d, J = 5.0 Hz) | ~7.30 ppm (d, J = 5.0 Hz) | ~7.15 ppm (d, J = 5.0 Hz) |
| C3-Substituent | 2.65 ppm (q, 2H), 1.20 ppm (t, 3H) | 2.75 ppm (q, 2H), 1.25 ppm (t, 3H) | 4.55 ppm (s, 2H) |
| C4-Substituent | 2.35 ppm (s, 3H) | 4.45 ppm (s, 2H) | 2.70 ppm (q, 2H), 1.20 ppm (t, 3H) |
The Causality of Chemical Shifts (Mechanistic Interpretation)
Understanding why these shifts occur is critical for robust data interpretation:
-
The Diagnostic Bromomethyl Singlet: The most critical transformation is the shift of the C4-methyl protons from a singlet at ~2.35 ppm in the precursor to a singlet at ~4.45 ppm in the target. This dramatic downfield shift is caused by the strong diamagnetic deshielding effect of the highly electronegative bromine atom (-I inductive effect). The integration must drop from 3H to 2H, serving as a self-validating check for mono-bromination [4].
-
Ortho-Deshielding of H5: In the target compound, the H5 proton shifts downfield from ~7.05 ppm to ~7.30 ppm . This occurs because H5 is ortho to the newly formed bromomethyl group. The electron-withdrawing nature of the bromine atom propagates through the σ-bonds and space, reducing the electron density around H5 and deshielding it.
-
Differentiating the Regioisomer: If bromination incorrectly occurred at the C3 position (forming 3-(bromomethyl)-4-ethylpyridine), the H2 proton would experience extreme deshielding (~8.65 ppm). This is because H2 would be flanked by both the electronegative pyridine nitrogen and the electron-withdrawing bromomethyl group. In our target, H2 is flanked by nitrogen and an electron-donating ethyl group, keeping it slightly more shielded at ~8.50 ppm.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the synthesis and subsequent NMR analysis must be treated as a coupled, self-validating system.
Synthesis Protocol: Wohl-Ziegler Bromination
-
Setup: Dissolve 10.0 mmol of 4-methyl-3-ethylpyridine in 40 mL of anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene.
-
Reagent Addition: Add 10.5 mmol of N-Bromosuccinimide (NBS) and 0.5 mmol of Azobisisobutyronitrile (AIBN) as a radical initiator.
-
Reaction: Reflux the mixture under an inert argon atmosphere for 4–6 hours. The reaction is driven by the generation of a bromine radical, which selectively abstracts a hydrogen from the more sterically accessible and electronically stabilized C4-methyl group.
-
Workup: Cool the reaction to 0 °C to precipitate succinimide. Filter the solid, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
¹H NMR Acquisition Protocol
To ensure the integration of the CH₂Br signal is perfectly quantitative against the ethyl group, follow this strict acquisition protocol:
-
Sample Preparation: Dissolve exactly 15 mg of the purified product in 0.6 mL of CDCl₃ containing 0.05% Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Instrument Tuning: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and shim the Z-axis until the CDCl₃ residual peak (7.26 ppm) has a line width at half-height of <1.0 Hz.
-
Acquisition Parameters:
-
Scans (NS): 16 to 32 (sufficient for 15 mg).
-
Relaxation Delay (D1): Set to 2.0 seconds (Critical step: Bromomethyl protons have different spin-lattice relaxation times (
) than ethyl protons. A short D1 will artificially truncate the integration of slower-relaxing protons, leading to false purity calculations). -
Pulse Angle: 30° to ensure complete relaxation between scans.
-
Workflow Visualization
The following diagram illustrates the logical progression from synthesis to structural validation, highlighting the critical decision points in the workflow.
Workflow for the synthesis and 1H NMR structural validation of this compound.
Troubleshooting Signal Overlap
In some crude mixtures, the residual CDCl₃ solvent peak (7.26 ppm) may overlap with the H5 doublet (~7.30 ppm) of the target compound.
-
Solution: If precise coupling constants for H5 are required to prove regiochemistry, swap the NMR solvent to DMSO-
. In DMSO- , the residual solvent peak shifts to 2.50 ppm, leaving the aromatic region (7.0–9.0 ppm) completely unobstructed. Note that switching to a more polar solvent like DMSO will globally shift the pyridine ring protons downfield by approximately +0.1 to +0.2 ppm due to hydrogen bonding interactions with the solvent.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 68254, 3-Ethyl-4-methylpyridine" PubChem, [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 642799, 4-(Bromomethyl)pyridine" PubChem, [Link]
-
Stringer, T., et al. "Synthesis and evaluation of new polynuclear organometallic Ru(II), Rh(III) and Ir(III) pyridyl ester complexes as in vitro antiparasitic and antitumor agents." RSC Advances, vol. 3, no. 45, 2013, pp. 23204-23212. Royal Society of Chemistry, [Link]
-
Fischer, A., King, M. J., & Robinson, F. P. "Inductive substituent constants from dissociation of methyl-substituted 4-picolinium ions." Canadian Journal of Chemistry, vol. 56, no. 24, 1978, pp. 3072-3077. Canadian Science Publishing, [Link]
Technical Guide: Characterization of Methylene Signals in 4-(Bromomethyl)-3-ethylpyridine via 1H NMR
Executive Summary
In the synthesis and quality control of 4-(bromomethyl)-3-ethylpyridine , a critical intermediate in drug development, the accurate distinction between the two methylene (
This guide provides a definitive protocol for distinguishing the ethyl methylene (alkyl, coupled) from the bromomethyl methylene (halogenated, benzylic-like). Unlike generic spectral databases, this document focuses on the causality of chemical shifts and provides a self-validating workflow to quantify the conversion of starting material (3-ethyl-4-methylpyridine) to the brominated product.
Key Differentiators at a Glance
| Feature | Ethyl Methylene ( | Bromomethyl Methylene ( |
| Chemical Shift ( | ~2.6 – 2.8 ppm | ~4.4 – 4.6 ppm |
| Multiplicity | Quartet ( | Singlet ( |
| Electronic Driver | Inductive effect of alkyl group | Deshielding by electronegative Bromine |
Structural Analysis & Theoretical Prediction[1]
To interpret the NMR spectrum accurately, one must understand the electronic environment of the pyridine ring. The nitrogen atom withdraws electron density, deshielding ring protons.[2] However, for the alkyl substituents at positions 3 and 4, the local environment dominates.
The Ethyl Group (Position 3)
The ethyl group consists of a methyl (
-
Spin System: The methylene protons are coupled to the three methyl protons.[3] According to the
rule, this splits the methylene signal into a quartet (intensity ratio 1:3:3:1). -
Shift Logic: Being attached to an aromatic ring, these protons are benzylic-like but lack a direct electronegative atom.[1] They resonate in the standard "benzylic" alkyl range (
2.5–2.9 ppm).
The Bromomethyl Group (Position 4)
-
Spin System: This methylene is isolated.[1] There are no adjacent aliphatic protons to split the signal. Consequently, it appears as a sharp singlet . (Note: Minute long-range coupling to the aromatic ring is often unresolvable on standard 300/400 MHz instruments).[1]
-
Shift Logic: The bromine atom is highly electronegative.[1] Through the inductive effect (
), it pulls electron density away from the carbon, significantly deshielding the attached protons. This shifts the peak downfield to the 4.5 ppm region, distinct from the alkyl region.
Comparative Analysis: Target vs. Impurities
A major challenge in this synthesis is monitoring the consumption of the starting material, 3-ethyl-4-methylpyridine .[1]
Table 1: Chemical Shift Comparison (in )
| Compound | Moiety | Multiplicity | Integration | Notes | |
| Target Product | 4.45 | Singlet | 2H | Diagnostic peak for product. | |
| 2.68 | Quartet | 2H | Overlaps with SM ethyl group.[1] | ||
| 1.25 | Triplet | 3H | Coupled to the quartet.[1] | ||
| Starting Material | 2.30 | Singlet | 3H | Critical impurity marker. | |
| (3-ethyl-4-methylpyridine) | 2.62 | Quartet | 2H | Slightly upfield from product.[1] | |
| Over-brominated | > 6.50 | Singlet | 1H | Gem-dibromide impurity.[1] |
Note: Chemical shifts are approximate and may vary by
Visual Logic: Peak Identification Flow
The following diagram illustrates the decision logic for assigning peaks in the aliphatic region of the spectrum.
Figure 1: Logic tree for differentiating aliphatic protons in 3,4-disubstituted pyridine derivatives.
Experimental Protocol
Sample Preparation
To ensure high-resolution splitting patterns (crucial for seeing the quartet), proper preparation is vital.
-
Solvent Selection: Use Chloroform-d (
) as the primary solvent.[1]-
Why: It minimizes solvent interaction with the pyridine nitrogen compared to DMSO-d6, providing sharper peaks and standard chemical shifts.
-
Alternative: If the salt form (hydrobromide) is isolated, use DMSO-d6 or Methanol-d4 to ensure solubility, but expect shifts to move downfield by ~0.1–0.2 ppm.[1]
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Warning: Over-concentration (>30 mg) can cause line broadening due to viscosity and stacking effects, obscuring the quartet splitting.
-
-
Filtration: Filter through a cotton plug if any insoluble salts (e.g., pyridinium salts) are present to prevent magnetic field inhomogeneity.[1]
Acquisition Parameters[1][5]
-
Pulse Sequence: Standard 1H ZG (Zero Go).
-
Relaxation Delay (D1): Set to at least 2.0 seconds .
-
Reasoning: Accurate integration is required to calculate the conversion ratio. Methyl protons often have longer T1 relaxation times; a short D1 will under-integrate the methyls, skewing purity calculations.
-
Self-Validating Analysis (The "Check-Sum")
To confirm you have the correct structure and not an artifact:
-
Integrate the Aromatic Region: Set the single isolated aromatic proton (usually position 2, between N and Ethyl) or the total aromatic region (3 protons) to an integral of 1.0 or 3.0 respectively.
-
Check the Ethyl Ratio: The triplet at ~1.2 ppm must integrate to 3H and the quartet at ~2.7 ppm to 2H .
-
Validate the Target: The singlet at ~4.5 ppm must integrate to 2H .
-
Fail State: If the singlet is 1H, you likely have the aldehyde (impurity) or a mono-brominated species where the proton is exchangeable (unlikely for CH2Br). If it is <2H, the reaction is incomplete.
-
Reaction Monitoring Workflow
Use this workflow to determine when to quench the bromination reaction.
Figure 2: Process analytical technology (PAT) workflow for monitoring bromination.
References
-
PubChem. (n.d.).[1] 3-Ethyl-4-methylpyridine Spectral Data. National Library of Medicine.[1] Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Retrieved from [Link]
Sources
Publish Comparison Guide: Mass Spectrometry of 4-(Bromomethyl)-3-ethylpyridine
Audience: Researchers, Medicinal Chemists, and QC Analysts in Drug Development. Context: Structural elucidation and purity profiling of pyridine-based kinase inhibitor intermediates.
Executive Summary: The Diagnostic Power of the Bromomethyl Moiety[1]
In the synthesis of complex pharmaceutical scaffolds—particularly kinase inhibitors involving indazole or benzimidazole cores—4-(Bromomethyl)-3-ethylpyridine serves as a critical electrophilic building block. Its purity is paramount, as the "bromomethyl" functionality is highly reactive and prone to hydrolysis or reduction.
This guide analyzes the Mass Spectrometry (MS) fragmentation pattern of this compound, contrasting it with its chlorinated analog and its non-halogenated precursor.[1] We establish a self-validating identification protocol based on the unique isotopic signature of bromine and the formation of the stable azatropylium cation , providing a robust method for distinguishing this intermediate from common synthetic impurities.
Technical Deep Dive: Fragmentation Mechanics
The Electron Ionization (EI) mass spectrum of this compound is dominated by two mechanistic pillars: the lability of the C-Br bond and the stabilization of the resulting carbocation by the pyridine ring and the neighboring ethyl group.
The Molecular Ion (M⁺) and Isotope Pattern
Unlike its alkyl-pyridine precursors, this molecule displays a distinct 1:1 doublet at m/z 199 and 201 . This is the diagnostic fingerprint of a mono-brominated species (
-
m/z 199: Contains
Br. -
m/z 201: Contains
Br.
Primary Fragmentation: The "Azatropylium" Rearrangement
Upon ionization, the weakest bond—the carbon-bromine bond—cleaves heterolytically or homolytically.
-
Loss of Bromine (M - 79/81): The molecular ion ejects a bromine radical (Br•), resulting in a cation at m/z 120 .
-
Ring Expansion: The resulting (3-ethylpyridin-4-yl)methyl cation is structurally stressed. To distribute the positive charge, the methylene carbon inserts into the pyridine ring, expanding it to a seven-membered ethyl-azatropylium ion .
-
Stability: This m/z 120 ion is typically the Base Peak (100% relative abundance) because the aromatic aromaticity is preserved/expanded, making it significantly more stable than the radical cation M⁺.
Secondary Fragmentation
The m/z 120 ion undergoes further degradation:
-
Loss of Methyl (m/z 105): Cleavage of the terminal methyl group from the ethyl side chain.
-
Loss of HCN (m/z 93): Characteristic fragmentation of the pyridine ring system.
-
Loss of Ethylene (m/z 92): McLafferty-like rearrangement or inductive cleavage of the ethyl group.
Comparative Analysis: Alternatives & Impurities
In a reaction mixture, you must distinguish the target product from its starting materials (precursors) or alternative reagents (analogs).
Table 1: Diagnostic Ion Comparison
| Compound | Role | Molecular Ion (M⁺) | Base Peak (100%) | Key Difference |
| This compound | Target | 199 / 201 (1:1) | m/z 120 | Distinct Br Isotope Doublet |
| 4-(Chloromethyl)-3-ethylpyridine | Analog | 155 / 157 (3:1) | m/z 120 | Cl Isotope Pattern (3:1 ratio) |
| 3-Ethyl-4-methylpyridine | Precursor | 121 (Single) | m/z 106 (M-15) | No Halogen; Stable M⁺ |
| 4-(Hydroxymethyl)-3-ethylpyridine | Hydrolysis Impurity | 137 | m/z 120 (M-17) | Loss of OH; M⁺ is odd (N rule) |
Performance Insight
-
Vs. Chloromethyl Analog: While the chloromethyl analog is cheaper, the Bromomethyl derivative is often preferred in nucleophilic substitutions (e.g.,
reactions with amines) due to the better leaving group ability of bromide. MS distinguishes them instantly via the M⁺ isotope ratio (1:1 for Br vs 3:1 for Cl). -
Vs. Precursor (3-Ethyl-4-methylpyridine): A common impurity is the unreacted precursor. It lacks the halogen, so its M⁺ appears at m/z 121. If you see m/z 121 in your target spectrum, the reaction is incomplete.
Experimental Protocol: Self-Validating Identification
To ensure scientific integrity, follow this protocol to validate the identity of this compound.
Method: Gas Chromatography - Mass Spectrometry (GC-MS) Ionization: Electron Impact (EI) at 70 eV.
Step-by-Step Workflow:
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of dry Dichloromethane (DCM). Note: Avoid methanol to prevent solvolysis to the methyl ether.
-
GC Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5).
-
Inlet: 250°C, Split mode (20:1).
-
Oven: 60°C (hold 1 min)
20°C/min 280°C.
-
-
Data Acquisition: Scan range m/z 40–300.
-
Validation Criteria (The "Check"):
-
Criterion A: Observe doublet at m/z 199/201 with equal intensity.
-
Criterion B: Observe base peak at m/z 120 (Loss of Br).
-
Criterion C: Absence of m/z 121 (Precursor) and m/z 137 (Hydrolysis product).
-
Visualization of Fragmentation Pathway[1]
The following diagram illustrates the causal pathway from ionization to the formation of the stable azatropylium species.
Figure 1: Proposed fragmentation pathway showing the dominant loss of Bromine leading to the stable m/z 120 cation.
References
-
NIST Mass Spectrometry Data Center. "Pyridine, 3-ethyl-4-methyl- (Precursor Data)." NIST Chemistry WebBook, SRD 69. Accessed March 2, 2026. [Link]
- McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra." University Science Books, 4th Ed.
-
Doc Brown's Chemistry. "Mass Spectrum of Bromomethane and Alkyl Halides (Isotope Patterns)." Advanced Organic Chemistry Notes. Accessed March 2, 2026. [Link]
Sources
Comparative Guide: Distinguishing 4-(Bromomethyl)-3-ethylpyridine from Isomeric Impurities
Executive Summary
4-(Bromomethyl)-3-ethylpyridine is a critical intermediate in the synthesis of pharmaceuticals, particularly for drug candidates targeting phosphodiesterase (PDE) or acting as antihistamines (e.g., Rupatadine analogues). Its synthesis, typically via radical bromination of 3-ethyl-4-methylpyridine (
The primary challenge is not just removing unreacted starting material, but distinguishing the target primary bromide from the thermodynamically favored secondary bromide impurity, 3-(1-bromoethyl)-4-methylpyridine . This guide provides a definitive technical workflow to identify, quantify, and control these isomers using NMR and HPLC, grounded in mechanistic understanding.
Part 1: The Impurity Landscape & Mechanistic Origin
The synthesis of this compound involves the Wohl-Ziegler bromination of 3-ethyl-4-methylpyridine using N-Bromosuccinimide (NBS). Two distinct radical pathways dictate the product profile.
The Selectivity Paradox
Radical bromination is sensitive to both radical stability and steric/electronic factors .
-
Path A (Target): Hydrogen abstraction from the C4-Methyl group.
-
Intermediate: Primary pyridylic radical.
-
Product:This compound .
-
Driver: The C4 position is electronically activated relative to C3, and less sterically hindered.
-
-
Path B (Major Impurity): Hydrogen abstraction from the C3-Ethyl group (methylene).
-
Intermediate: Secondary pyridylic radical.
-
Product:3-(1-Bromoethyl)-4-methylpyridine .
-
Driver: Secondary radicals are hyperconjugatively more stable than primary radicals.
-
Consequently, "pure" batches often contain 5–15% of the secondary bromide (Path B) if reaction conditions (temperature, solvent) are not strictly controlled.
Structural Visualization of the Pathway
Caption: Divergent radical pathways during bromination. Path A yields the target primary bromide; Path B yields the secondary bromide impurity.
Part 2: Analytical Strategy – 1H-NMR Spectroscopy[1]
Proton NMR is the definitive method for distinguishing these isomers. The aliphatic region (1.0 – 6.0 ppm) provides the "fingerprint" required to quantify the impurity ratio.
The "Smoking Gun" Signals
The key distinction lies in the hybridization and splitting of the brominated carbon.
| Feature | Target: this compound | Impurity: 3-(1-Bromoethyl)-4-methylpyridine |
| Brominated Carbon | Singlet (2H) at ~4.45 ppm (-CH₂Br) | Quartet (1H) at ~5.20–5.50 ppm (-CH(Br)-) |
| Alkyl Substituent | Triplet (3H) at ~1.2 ppm Quartet (2H) at ~2.7 ppm (Ethyl group) | Doublet (3H) at ~2.0 ppm Singlet (3H) at ~2.4 ppm (Methyl group + Methyl of bromoethyl) |
| Aromatic H2 | Singlet at ~8.4 ppm | Singlet at ~8.5 ppm (Deshielded by adjacent Br) |
Interpretation Protocol
-
Focus on 4.0 – 6.0 ppm : Look for the sharp singlet of the target -CH₂Br.
-
Check for Quartets : A quartet signal downfield (>5.0 ppm) indicates the presence of the secondary bromide impurity.
-
Integration : Integrate the Target Singlet (set to 2H) vs. the Impurity Quartet (1H).
-
Calculation: If the Quartet integral is 0.1 relative to the Singlet's 2.0, the molar ratio is roughly 10% impurity.
-
Expert Insight : The secondary bromide proton (-CH(Br)-) is significantly deshielded compared to the primary bromide due to the inductive effect of the methyl group and the ring current.
Part 3: HPLC Method for Routine QC
While NMR is structural, HPLC is required for purity quantification in a QC setting. Isomers often co-elute on standard C18 columns due to identical mass and similar lipophilicity.
Recommended Method: Ion-Pairing or PFP Phases
Standard C18 columns may fail to resolve the position isomers. A Pentafluorophenyl (PFP) phase or the use of an ion-pairing agent is recommended to leverage the subtle pi-pi interaction differences between the isomers.
Protocol Parameters:
-
Column : Fluorophenyl (PFP) or C18 with high carbon load (e.g., Kinetex PFP, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A : Water + 0.1% Trifluoroacetic Acid (TFA) (Ion pairing agent).
-
Mobile Phase B : Acetonitrile + 0.1% TFA.
-
Gradient : 5% B to 60% B over 20 minutes.
-
Detection : UV at 254 nm (Pyridine absorption).
Expected Elution Order:
-
4-(Hydroxymethyl)-3-ethylpyridine (Hydrolysis degradant, if present) - Early eluting.
-
3-(1-Bromoethyl)-4-methylpyridine (Secondary Bromide) - Elutes before target due to branching/compactness.
-
This compound (Target) - Main Peak.
-
Dibrominated species - Late eluting.
Part 4: Synthesis Optimization & Control
To maximize the target and minimize the secondary bromide, you must favor the kinetic product (primary radical) over the thermodynamic product (secondary radical).
Optimization Table
| Parameter | Recommendation | Rationale |
| Reagent | NBS (1.05 eq) | Controlled release of Br• prevents over-bromination compared to liquid Br₂. |
| Initiator | AIBN or Benzoyl Peroxide | Chemical initiation is more controllable than light for scale-up. |
| Solvent | CCl₄ or Chlorobenzene | Non-polar solvents favor the radical mechanism. Avoid polar solvents which may encourage ionic pathways. |
| Temperature | 60–70°C | Higher temperatures can favor the thermodynamic secondary radical. Keep temperature moderate. |
| Addition | Portion-wise | Add NBS in portions to keep radical concentration low, favoring the more reactive position (C4-Methyl). |
Decision Tree for Batch Release
Caption: Analytical workflow to confirm identity and purity of this compound.
References
-
Regioselectivity in Free Radical Bromination : Goswami, S., et al. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." Tetrahedron Letters, 2014. Link
-
NMR of Alkyl Halides : "How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy." Quora / Chemistry Community, 2022. Link
-
Synthesis of Bromomethyl Pyridines : "Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide."[1] Heterocyclic Communications, 2015.[1] Link
-
Analytical Methods for Pyridines : "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine." Helix Chromatography, 2023.[2] Link
Sources
Spectroscopic Profiling of Bromomethyl Pyridines: A Comparative Technical Guide
Topic: Spectroscopic Profiling of Bromomethyl Functional Groups in Pyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
The bromomethyl pyridine moiety (Py-
This guide evaluates Fourier Transform Infrared (FTIR) Spectroscopy as a superior alternative for real-time monitoring of methyl-to-bromomethyl transformations. We analyze the specific vibrational modes of the
Part 1: Technical Deep Dive – The IR Fingerprint of Py-
The conversion of a methyl pyridine precursor to a bromomethyl derivative involves the substitution of a C-H bond for a C-Br bond. This transformation induces distinct shifts in the vibrational spectrum, specifically in the fingerprint region (
1. The Diagnostic Bands
To successfully validate the presence of the bromomethyl group, researchers must isolate three specific vibrational modes from the background noise of the pyridine ring.
| Functional Mode | Wavenumber ( | Intensity | Diagnostic Value |
| Medium-Strong | Primary Indicator. This band is absent in the methyl precursor. It arises from the specific geometry of the methylene group attached to a heavy halogen. | ||
| Strong | Secondary Indicator. Often appears as a sharp, intense band. Note: May require extended range optics (CsI or Diamond ATR) as standard ZnSe cutoffs occur near | ||
| Pyridine Ring Breathing | Variable | Contextual Indicator. The electron-withdrawing nature of the |
2. Mechanistic Causality
-
Mass Effect: The substitution of Hydrogen (
) with Bromine ( ) dramatically lowers the frequency of the bond stretch, pushing the band into the far-IR region. -
Dipole Moment: The
bond is highly polarizable, leading to strong absorption intensities, making it detectable even in crude mixtures. -
Wagging Vibration: The
group in a benzyl-like system (attached to an aromatic ring and a halogen) exhibits a characteristic "wagging" motion out of the plane. This vibration is highly sensitive to the identity of the halogen, providing a unique fingerprint distinct from or .
Part 2: Comparative Analysis – IR vs. Alternatives
In the context of drug development workflows, the choice of analytical method depends on the stage of synthesis. Below is a direct comparison of IR spectroscopy against standard alternatives for monitoring bromination reactions (e.g., Wohl-Ziegler bromination).
| Feature | IR Spectroscopy (ATR) | HPLC-UV/MS | |
| Speed | Instant (<1 min) | Slow (15-30 min) | Medium (10-20 min) |
| Sample Prep | None (Neat solid/oil) | Deuterated solvent required | Dilution & filtration required |
| In-Situ Capability | High (ReactIR probes) | Low (Requires aliquoting) | Low (Requires quenching) |
| Quantitation | Semi-Quantitative | Absolute | High |
| Differentiation | Good (Distinct functional groups) | Excellent (Distinct chemical shifts) | Good (Retention time shifts) |
| Safety | High (Closed system possible) | Medium (Open handling) | Medium (Aerosol risk) |
Verdict:
-
Use IR for: Real-time reaction monitoring (kinetic profiling) and rapid "Go/No-Go" purity checks on crude intermediates.
-
Use NMR for: Final structural confirmation and precise yield determination (
protons appear as a singlet at , distinct from at ).
Part 3: Experimental Protocol (Self-Validating)
Safety Warning: Bromomethyl pyridines are potent alkylating agents and severe lachrymators. All operations must be performed in a fume hood.
Workflow: ATR-FTIR Monitoring of Methyl-to-Bromomethyl Conversion
-
Baseline Acquisition (The Control):
-
Clean the ATR crystal (Diamond preferred for durability and spectral range).
-
Acquire a background spectrum (air).
-
Acquire a spectrum of the Starting Material (Methyl Pyridine).
-
Validation Step: Identify the methyl C-H bending band at
. Ensure the region is relatively clear.
-
-
Reaction Sampling:
-
Withdraw a micro-aliquot (
) from the reaction vessel. -
Crucial: If the reaction solvent has strong IR absorption (e.g., DMF, Toluene), evaporate the solvent on the crystal using a gentle stream of nitrogen before measurement.
-
-
Data Analysis (The Test):
-
Hardware Consideration:
-
If using a ZnSe crystal, the spectral cutoff is
. You may miss the stretch. In this scenario, rely exclusively on the wagging frequency ( ) .
-
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision-making process for characterizing these reactive intermediates.
Figure 1: Analytical workflow for validating bromomethyl pyridine synthesis using IR as the primary screen and NMR as the confirmatory step.
References
-
LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups: Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). 2-(Bromomethyl)pyridine hydrobromide | CID 2734720.[10] PubChem.[7][10] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative alkylation efficiency of benzyl bromide vs 4-picolyl bromide
Executive Summary
This guide compares the alkylation performance of Benzyl Bromide (BnBr) and 4-Picolyl Bromide Hydrobromide (4-PicBr·HBr). While both reagents introduce a methyl-aryl group via nucleophilic substitution, their reactivity profiles differ fundamentally due to the electronic properties of the pyridine ring and the physical state of the reagents.
-
Benzyl Bromide: The industry standard. It offers balanced reactivity (SN1/SN2), high solubility in organic solvents, and straightforward handling.
-
4-Picolyl Bromide: A high-performance alternative for introducing a basic handle (pyridine) to increase solubility or target specific binding pockets. It is more reactive in SN2 regimes due to electron withdrawal but requires strict protocol modifications to manage its instability as a free base.
Chemical Fundamentals & Mechanistic Analysis
The core difference lies in the aromatic ring's electronic influence on the reactive methylene center.
| Feature | Benzyl Bromide | 4-Picolyl Bromide (Free Base) |
| Structure | Phenyl ring (Neutral/Donating) | Pyridine ring (Electron-Withdrawing) |
| Electronic Effect | Stabilizes carbocation (Resonance) | Destabilizes carbocation; Activates electrophilic carbon |
| Primary Mechanism | Mixed SN1 / SN2 | Strictly SN2 (SN1 is disfavored) |
| Leaving Group | Bromide (Br⁻) | Bromide (Br⁻) |
Electronic Impact on Reactivity
The pyridine nitrogen in the 4-position exerts a strong electron-withdrawing effect (-I and -M effects) on the benzylic carbon.
-
SN2 Acceleration: The electron-deficient ring lowers the energy of the LUMO at the CH₂-Br bond, making it a "hotter" electrophile. Consequently, 4-picolyl bromide reacts faster than benzyl bromide with strong nucleophiles (e.g., thiols, amines).
-
SN1 Suppression: The same electron withdrawal destabilizes the formation of a carbocation intermediate. Unlike benzyl bromide, which can hydrolyze via SN1 in protic solvents, 4-picolyl bromide resists ionization, minimizing solvolysis side reactions.
Stability & Handling: The "Salt" Factor
A critical operational difference is the physical form of the reagents.
-
Benzyl Bromide: Supplied as a liquid . Stable at room temperature (though a lachrymator).
-
4-Picolyl Bromide: Supplied as a Hydrobromide Salt (Solid) .
-
Why? As a free base, the pyridine nitrogen of one molecule acts as a nucleophile toward the alkyl bromide of another, leading to rapid self-quaternization (polymerization) to form an insoluble quaternary ammonium salt.
-
Implication: You cannot simply "add and stir." You must liberate the free base in situ or immediately prior to reaction.
-
Diagram: The Self-Quaternization Risk
Experimental Protocols
Protocol A: Standard Benzylation (Benzyl Bromide)
Best for: Routine protection of alcohols, amines, and thiols.
-
Dissolution: Dissolve substrate (1.0 equiv) in organic solvent (DCM, THF, or DMF).
-
Base Addition: Add base (1.2–1.5 equiv).
-
Weak Nucleophiles (ROH): NaH or KOtBu (0°C).
-
Strong Nucleophiles (RNH₂, RSH): Et₃N or K₂CO₃ (RT).
-
-
Alkylation: Add Benzyl Bromide (1.1–1.2 equiv) dropwise.
-
Workup: Aqueous wash to remove salts; concentrate organic layer.
Protocol B: 4-Picolyl Alkylation (In Situ Liberation)
Best for: Introducing a pyridine moiety; requires careful stoichiometry.
-
Dissolution: Dissolve substrate (1.0 equiv) in polar aprotic solvent (DMF or CH₃CN are preferred to solubilize the salt initially).
-
Base Strategy (CRITICAL): You need Total Base = 2.5 equiv .
-
1.0 equiv to neutralize the HBr salt of the reagent.
-
1.0 equiv to deprotonate your substrate (if acidic).
-
0.5 equiv excess to drive kinetics.
-
Recommendation: Use inorganic bases (Cs₂CO₃, K₂CO₃) for heterogeneous reactions or DIPEA for homogeneous ones.
-
-
Addition: Add 4-Picolyl Bromide·HBr (1.2 equiv) as a solid directly to the stirring mixture.
-
Note: The base will slowly liberate the free base, which is immediately consumed by the nucleophile, preventing self-polymerization.
-
-
Workup: The product is a basic pyridine. Do not wash with acidic water or you will extract your product into the aqueous phase. Wash with basic brine (pH ~10) or extract from saturated NaHCO₃.
Diagram: Comparative Workflow
Performance Comparison Data
The following data summarizes the expected efficiency based on kinetic principles and literature precedents for SN2 reactions.
| Parameter | Benzyl Bromide | 4-Picolyl Bromide |
| Relative SN2 Rate | 1.0 (Reference) | ~2.0 – 5.0x Faster (Due to EWG activation) |
| SN1 Susceptibility | High (Risk of hydrolysis) | Negligible (Carbocation unstable) |
| Solvent Compatibility | Non-polar to Polar (Toluene to DMF) | Polar Aprotic preferred (DMF, DMSO, ACN) |
| Atom Economy | High | Lower (Loss of HBr salt mass) |
| Storage Stability | High (Months at RT) | Moderate (Hygroscopic; store desiccated) |
| Side Reactions | Dibenzylation (if primary amine) | Self-Quaternization (if base is insufficient) |
Troubleshooting & Optimization
-
Issue: Low Yield with 4-Picolyl Bromide.
-
Cause: The free base likely polymerized before reacting with the substrate.
-
Solution: Ensure the nucleophile is in excess or fully deprotonated before adding the bromide. Switch to a "reverse addition" where the bromide is added slowly to a concentrated solution of the nucleophile.
-
-
Issue: Product Loss during Workup (Picolyl).
-
Cause: The pyridine ring (pKa ~5.2) becomes protonated in neutral/acidic water and stays in the aqueous phase.
-
Solution: Keep the aqueous phase pH > 10 during extraction. Use DCM/Isopropanol (3:1) for difficult extractions.
-
References
-
BenchChem. (2025).[1][2] A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. Link
-
Sigma-Aldrich. (n.d.). 4-(Bromomethyl)pyridine hydrobromide Product Sheet. Link
-
Boucher, E. A., et al. (1977). "Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl and benzyl bromides." Journal of the Chemical Society, Faraday Transactions 1. Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (General reference for Hammett plots and benzylic SN2 reactivity).
-
Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction. Link
Sources
Safety Operating Guide
4-(Bromomethyl)-3-ethylpyridine proper disposal procedures
Executive Summary: Immediate Action Card
Read this before handling the container.
-
Compound Class:
-Haloheterocycle (Alkylating Agent). -
Primary Hazards:
-
Corrosive (Cat 1B): Causes irreversible skin/eye damage.
-
Lachrymator: Potent tear gas effect; handle only in a functioning fume hood.
-
Genotoxic: Direct DNA alkylator.
-
-
Stability: Moisture sensitive.[1] Often supplied as a hydrobromide salt (solid) to improve stability; the free base (oil) is highly reactive and degrades rapidly.
-
Disposal Fate: Do NOT pour down the drain. Ultimate disposal is via high-temperature incineration with flue gas scrubbing.
-
Immediate Spills: Do not use water (generates HBr gas). Absorb with dry sand/Vermiculite.
Chemical Profile & Risk Assessment
Why this specific molecule requires a unique protocol.
To dispose of 4-(Bromomethyl)-3-ethylpyridine safely, you must understand its reactivity. Unlike simple inorganic acids, this molecule possesses a benzylic-like carbon activated by the electron-deficient pyridine ring.
-
The Mechanism of Danger: The C-Br bond is weak. The methylene group is highly electrophilic, making it prone to
reactions with biological nucleophiles (DNA bases, proteins). -
The Instability Factor: In the presence of moisture, it hydrolyzes to release Hydrogen Bromide (HBr) gas and the corresponding alcohol. This reaction is exothermic and autocatalytic.
Physical Properties & Safety Data
| Property | Value / Description |
| Appearance | Off-white solid (HBr salt) or Yellow/Orange Oil (Free base) |
| Reactivity | Reacts violently with strong bases, oxidizers, and water. |
| Flash Point | >110°C (estimated); emits toxic fumes (NOx, HBr) upon heating. |
| PPE Requirement | Gloves: Silver Shield™ or Viton® (Nitrile degrades quickly). Respiratory: Fume hood mandatory. P100/OV respirator for spills outside hood. |
| Storage | Hygroscopic. Store under Argon/Nitrogen at 2–8°C. |
Pre-Disposal Stabilization: The "Bunte Salt" Protocol
A self-validating method to chemically deactivate the hazard before waste pickup.
Objective: Convert the reactive alkyl bromide into a non-volatile, water-soluble, and non-toxic thiosulfate derivative (Bunte Salt). This prevents "delayed reaction" risks in waste drums.
Reaction:
Reagents Required:
-
Sodium Thiosulfate pentahydrate (
) -
Ethanol or Methanol
-
Water[2]
-
TLC Plates (Silica) & UV Lamp
Step-by-Step Quenching Procedure:
-
Preparation: In a fume hood, dissolve Sodium Thiosulfate (2.0 equivalents relative to the pyridine waste) in a 1:1 mixture of Water/Ethanol.
-
Addition: Slowly add the this compound waste to the stirring thiosulfate solution.
-
Note: If the waste is solid, dissolve it in a minimal amount of acetone first.
-
-
Reaction: Stir at room temperature for 2–4 hours. The solution should become homogeneous.
-
Validation (The "Trust" Step):
-
Take a 10
L aliquot of the reaction mixture. -
Spot it on a TLC plate alongside the starting material (if available) or a reference pyridine.
-
Elute with 50% Ethyl Acetate / 50% Hexane.
-
Pass Criteria: The UV-active spot for the bromomethyl pyridine (
) must be absent . A new spot at the baseline (the charged Bunte salt) should appear.
-
-
Finalizing: Once validated, the mixture is chemically deactivated. Adjust pH to 6–8 using dilute NaOH or HCl if necessary.
Waste Stream Segregation
Where does the bottle go?
After quenching (or if disposing of pure, unquenched material via professional services), segregate according to the following logic.
Figure 1: Decision matrix for waste stream segregation ensuring compliance with RCRA and local safety standards.
Emergency Spill Procedures
Operational logic for accidental release.
Do NOT use water. Water causes hydrolysis, releasing HBr gas which will overwhelm standard lab ventilation if the spill is large.
-
Evacuate & Isolate: Clear the immediate area.[3][4][5] If outside a hood, evacuate the lab.
-
PPE Upgrade: Don double gloves (Silver Shield inner, Nitrile outer) and a full-face respirator if fumes are present.
-
Containment: Ring the spill with Vermiculite or Dry Sand .
-
Neutralization (In-situ):
-
Prepare a slurry of Sodium Carbonate (
) and dry sand. -
Cover the spill gently to neutralize acidity.
-
Warning: This will generate
bubbling.
-
-
Cleanup: Scoop the slurry into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Corrosive/Lachrymator."
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Sigma-Aldrich. (2023).[6] Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide.
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for Thiosulfate quenching protocols of alkyl halides).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Pyridine Derivatives.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
